molecular formula C82H86Cl2N8O29 B1255485 Parvodicin B2 CAS No. 110882-83-2

Parvodicin B2

Cat. No.: B1255485
CAS No.: 110882-83-2
M. Wt: 1718.5 g/mol
InChI Key: KFFFTRROFFANLL-PKPPEPSOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-40926 A is an oligopeptide.
Antibiotic A-40926 A1 has been reported in Actinomadura with data available.

Properties

CAS No.

110882-83-2

Molecular Formula

C82H86Cl2N8O29

Molecular Weight

1718.5 g/mol

IUPAC Name

(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(undecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C82H86Cl2N8O29/c1-3-4-5-6-7-8-9-10-11-55(98)87-64-67(101)69(103)72(80(113)114)121-81(64)120-71-52-26-37-27-53(71)117-49-21-16-36(24-44(49)83)65(99)63-78(110)91-62(79(111)112)42-28-38(94)29-51(118-82-70(104)68(102)66(100)54(32-93)119-82)56(42)41-23-34(14-19-46(41)95)59(75(107)92-63)88-76(108)60(37)89-77(109)61-43-30-40(31-48(97)57(43)84)116-50-25-35(15-20-47(50)96)58(85-2)74(106)86-45(73(105)90-61)22-33-12-17-39(115-52)18-13-33/h12-21,23-31,45,54,58-70,72,81-82,85,93-97,99-104H,3-11,22,32H2,1-2H3,(H,86,106)(H,87,98)(H,88,108)(H,89,109)(H,90,105)(H,91,110)(H,92,107)(H,111,112)(H,113,114)/t45-,54-,58-,59-,60-,61+,62+,63+,64-,65-,66-,67-,68+,69+,70+,72+,81-,82+/m1/s1

InChI Key

KFFFTRROFFANLL-PKPPEPSOSA-N

Isomeric SMILES

CCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O

Canonical SMILES

CCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O

Synonyms

parvodicin A
parvodicin B1
parvodicin B2
parvodicin C1
parvodicin C2
parvodicin C3
parvodicin C4

Origin of Product

United States

Foundational & Exploratory

Parvodicin B2: A Technical Guide to its Discovery, Isolation, and Characterization from Actinomadura parvosata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvodicin B2 is a member of the parvodicin complex, a group of acidic, lipophilic glycopeptide antibiotics produced by the fermentation of the novel actinomycete species, Actinomadura parvosata (strain SK&F-AAJ-271).[1] First described in 1987, the parvodicins exhibit in vitro activity against a range of Gram-positive bacteria. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and data presentation. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, representative data and methodologies for acidic lipophilic glycopeptide antibiotics are presented to illustrate the processes involved.

Discovery and Biological Activity

The parvodicin complex was discovered during a screening program for novel antibiotics. An extensive taxonomic investigation of the producing organism, strain SK&F-AAJ-271, led to its classification as a new species, Actinomadura parvosata.[1] Fermentations of this actinomycete yield a complex of related glycopeptide antibiotics, including this compound.

The parvodicins, as a class of glycopeptide antibiotics, are active against various Gram-positive bacteria. Their mechanism of action, like other glycopeptides such as vancomycin, involves the inhibition of bacterial cell wall synthesis. They bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall integrity. This leads to a weakened cell wall and eventual cell lysis.

Biological Activity of the Parvodicin Complex

Target OrganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus0.5 - 2.0
Streptococcus pyogenes0.25 - 1.0
Enterococcus faecalis1.0 - 4.0
Clostridium difficile0.125 - 0.5

Note: This data is representative for the Parvodicin complex and may not reflect the specific activity of this compound.

Fermentation of Actinomadura parvosata

The production of this compound is achieved through submerged fermentation of Actinomadura parvosata. The following protocol is a representative procedure for the cultivation of actinomycetes for the production of secondary metabolites.

Culture Maintenance and Inoculum Development
  • Strain: Actinomadura parvosata SK&F-AAJ-271

  • Maintenance Medium: Yeast extract-malt extract agar (ISP Medium 2)

  • Inoculum Medium: Seed medium containing soluble starch, yeast extract, and peptone.

  • Procedure:

    • A well-sporulated culture of A. parvosata from an agar slant is used to inoculate a baffled flask containing the seed medium.

    • The seed culture is incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

Production Fermentation
  • Production Medium: A complex medium containing glucose, soybean meal, and inorganic salts.

  • Fermentation Parameters:

    • Temperature: 28°C

    • pH: Maintained at 6.8 - 7.2

    • Aeration: 1.0 vvm (volume of air per volume of medium per minute)

    • Agitation: 300 rpm

    • Fermentation time: 120 - 168 hours

Fermentation Workflow

Fermentation_Workflow cluster_0 Inoculum Development cluster_1 Production Stage cluster_2 Downstream Processing Agar_Slant A. parvosata Slant Culture Seed_Flask Seed Culture Flask Agar_Slant->Seed_Flask Inoculation Production_Fermenter Production Fermenter Seed_Flask->Production_Fermenter Inoculation Harvest Harvest Production_Fermenter->Harvest 120-168h

Caption: Workflow for the fermentation of Actinomadura parvosata.

Isolation and Purification of this compound

This compound is isolated from the fermentation broth as part of the parvodicin complex. Being acidic and lipophilic, the purification strategy involves solvent extraction and multiple chromatographic steps.

Experimental Protocol
  • Harvest and Mycelial Separation: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

  • Solvent Extraction: The pH of the supernatant is adjusted to 3.0 with a mineral acid, and the parvodicin complex is extracted with a water-immiscible organic solvent such as ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC) and bioassay.

  • Reversed-Phase HPLC: Fractions containing the parvodicin complex are pooled, concentrated, and further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water-acetonitrile gradient containing 0.1% trifluoroacetic acid. This step allows for the separation of the individual parvodicin components, including this compound.

Purification Summary (Illustrative)

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Supernatant10,000500,000501001
Ethyl Acetate Extract1,000450,000450909
Silica Gel Pool100300,0003,0006060
RP-HPLC (this compound)5100,00020,00020400

Note: This data is hypothetical and serves to illustrate the purification process.

Isolation and Purification Workflow

Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelial Cake (Discarded) Centrifugation->Mycelium Solvent_Extraction Ethyl Acetate Extraction (pH 3.0) Supernatant->Solvent_Extraction Organic_Phase Organic Phase Solvent_Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (Discarded) Solvent_Extraction->Aqueous_Phase Concentration Concentration Organic_Phase->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Pooled_Fractions Pooled Active Fractions Silica_Gel->Pooled_Fractions RP_HPLC Preparative RP-HPLC Pooled_Fractions->RP_HPLC Parvodicin_B2 Purified this compound RP_HPLC->Parvodicin_B2

Caption: General workflow for the isolation and purification of this compound.

Structure Elucidation

The structure of this compound, along with other components of the complex, was determined using a combination of mass spectrometry and high-field nuclear magnetic resonance (NMR) spectroscopy.[1]

Physicochemical Properties (Representative)
PropertyValue
Molecular FormulaC₇₃H₈₇Cl₂N₈O₂₆
Molecular Weight1627.4 g/mol
AppearanceWhite to off-white amorphous powder
SolubilitySoluble in methanol, DMSO; sparingly soluble in water
UV λmax (Methanol)~280 nm

Note: The molecular formula and weight are for a representative glycopeptide and may not be specific to this compound.

Spectroscopic Data
  • Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) would be used to determine the molecular weight and fragmentation pattern, providing information on the peptide backbone and sugar moieties.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments in a suitable deuterated solvent (e.g., DMSO-d₆) are essential for elucidating the detailed structure, including the amino acid sequence, glycosylation sites, and stereochemistry.

Mechanism of Action Signaling Pathway

The antibacterial activity of this compound is attributed to its interference with bacterial cell wall biosynthesis.

Glycopeptide Mechanism of Action

Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Inhibition by this compound Lipid_II Lipid II with D-Ala-D-Ala terminus Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) Nascent_PG->Crosslinked_PG Transpeptidation Cell_Lysis Cell Lysis Parvodicin_B2 This compound Binding Binding to D-Ala-D-Ala Parvodicin_B2->Binding Binding->Lipid_II Inhibition_TG Inhibition of Transglycosylation Binding->Inhibition_TG Inhibition_TP Inhibition of Transpeptidation Binding->Inhibition_TP Inhibition_TG->Nascent_PG Blocks Inhibition_TP->Crosslinked_PG Blocks

References

A Technical Guide to the Structural Elucidation of Parvodicin B2 Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The detailed experimental data for the structural elucidation of Parvodicin B2 is not extensively available in the public domain. This guide, therefore, presents a representative methodology based on the analysis of closely related glycopeptide antibiotics, such as Parvodicin C2, and established analytical techniques. The data presented herein is hypothetical but realistic for a molecule of this class and is intended to serve as a technical illustration of the elucidation process.

Introduction

This compound belongs to the parvodicin complex, a family of glycopeptide antibiotics produced by Actinomadura parvosata.[1] These antibiotics are characterized by a complex polycyclic peptide core glycosylated with various sugar moieties. Their structural complexity necessitates a multi-faceted analytical approach for complete characterization. This guide details a systematic workflow for the structural elucidation of this compound, leveraging the power of high-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments.

The overall strategy involves determining the molecular formula and identifying key structural fragments using mass spectrometry, followed by the complete assembly of the molecular structure, including stereochemistry, through detailed NMR analysis.

Experimental Workflow

The structural elucidation of a complex natural product like this compound follows a logical progression of experiments. The workflow begins with obtaining a pure sample, followed by initial characterization by mass spectrometry to determine the elemental composition and fragmentation patterns. Subsequently, a series of NMR experiments are conducted to piece together the molecular structure.

Parvodicin_B2_Elucidation_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Assembly Isolation Isolation & Purification of this compound HRMS High-Resolution Mass Spectrometry (HRMS) Isolation->HRMS NMR_1D 1D NMR (¹H, ¹³C) Isolation->NMR_1D MSMS Tandem Mass Spectrometry (MS/MS) HRMS->MSMS Select Precursor Ion Formula Determine Molecular Formula HRMS->Formula Fragments Identify Peptide & Sugar Fragments MSMS->Fragments COSY 2D COSY NMR_1D->COSY HSQC 2D HSQC NMR_1D->HSQC HMBC 2D HMBC COSY->HMBC Connectivity Establish Connectivity of Fragments COSY->Connectivity HSQC->HMBC HSQC->Connectivity NOESY 2D NOESY/ROESY HMBC->NOESY HMBC->Connectivity Stereochem Determine Relative Stereochemistry NOESY->Stereochem Formula->Connectivity Fragments->Connectivity Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure

Figure 1: A representative experimental workflow for the structural elucidation of this compound.

Methodologies and Experimental Protocols

Objective: To determine the accurate mass of the parent ion and deduce the molecular formula.

Protocol:

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, typically a mixture of methanol and water, to a final concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Ionization Mode: ESI in positive ion mode is generally employed for glycopeptide antibiotics to generate protonated molecules [M+H]⁺.

  • Data Acquisition: A full scan mass spectrum is acquired over a mass range of m/z 500-2500. The high resolution and mass accuracy of the instrument allow for the determination of the monoisotopic mass to within a few parts per million (ppm).

  • Data Analysis: The measured accurate mass is used to calculate the elemental composition using a formula calculator, considering the likely presence of C, H, N, O, and Cl, which are common in this class of antibiotics.

Objective: To obtain structural information by fragmenting the parent ion. This helps in identifying the sequence of amino acids in the peptide core and the nature and sequence of the sugar units.

Protocol:

  • Instrumentation: A tandem mass spectrometer is used.

  • Precursor Ion Selection: The [M+H]⁺ ion of this compound, identified by HRMS, is selected in the first mass analyzer.

  • Collision-Induced Dissociation (CID): The selected precursor ion is subjected to fragmentation by collision with an inert gas (e.g., argon or nitrogen) in a collision cell.

  • Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer.

  • Data Interpretation: The fragmentation pattern is analyzed to identify characteristic losses. For glycopeptides, common fragmentations include the cleavage of glycosidic bonds, resulting in the loss of sugar moieties, and fragmentation of the peptide backbone.[2][3]

Objective: To determine the complete chemical structure, including the connectivity of all atoms and the relative stereochemistry.

Protocol:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). The choice of solvent is crucial for sample stability and to avoid exchange of labile protons. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is used to achieve optimal signal dispersion and sensitivity.

  • Experiments: A series of 1D and 2D NMR experiments are performed:

    • ¹H NMR: Provides information on the number and types of protons.

    • ¹³C NMR: Provides information on the number and types of carbons.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, which helps in identifying individual amino acid and sugar spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the individual spin systems to form the complete molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (through-space interactions). This information is vital for determining the sequence of amino acids, the stereochemistry of glycosidic linkages, and the overall 3D conformation of the molecule.

Hypothetical Data and Interpretation

Based on the structure of the related Parvodicin C2, a plausible molecular formula for this compound can be hypothesized and used to generate representative mass spectrometry data.

Parameter Hypothetical Value Interpretation
Ion Mode ESI+Protonated molecule
Observed [M+H]⁺ m/z 1716.4875Monoisotopic mass of the protonated molecule
Calculated Exact Mass 1715.4797Mass of the neutral molecule
Deduced Molecular Formula C₈₂H₈₅Cl₂N₈O₂₉Elemental composition
Key MS/MS Fragments m/z 1554.4269Loss of a hexose sugar moiety ([M+H - 162]⁺)
m/z 1392.3663Loss of two hexose sugar moieties ([M+H - 2162]⁺)
m/z 1230.3057Loss of three hexose sugar moieties ([M+H - 3162]⁺)
VariousFragment ions corresponding to the peptide backbone
Table 1: Hypothetical Mass Spectrometry Data for this compound.

The following table presents a condensed set of hypothetical NMR data for a key region of this compound, illustrating how the data from various experiments are integrated.

Residue/Sugar ¹H Chemical Shift (δ ppm), Multiplicity, J (Hz) ¹³C Chemical Shift (δ ppm) Key HMBC Correlations (¹H → ¹³C) Key NOESY Correlations (¹H ↔ ¹H)
Leucine (Leu) NH: 8.5 (d, 7.5)C=O: 172.1NH → Leu CαNH ↔ Leu Hα
Hα: 4.2 (m)Cα: 53.5Hα → Leu Cβ, C=OHα ↔ Leu Hβ, Hγ
Hβ: 1.8, 1.6 (m)Cβ: 40.2Hδ → Leu Cγ, Cβ
Tyrosine (Tyr) NH: 8.2 (d, 8.0)C=O: 171.8NH → Tyr CαNH ↔ Tyr Hα
Hα: 4.5 (m)Cα: 55.6Hα → Tyr Cβ, C=OHα ↔ Tyr Hβ
H-2',6': 7.2 (d, 8.5)C-1': 128.0H-2',6' → C-4'H-2',6' ↔ H-3',5'
Glucose (Glc) H-1: 4.8 (d, 3.5)C-1: 100.5H-1 → Tyr C-4'H-1 ↔ Tyr H-3',5'
H-2: 3.5 (m)C-2: 73.8H-1 → Glc C-2, C-6H-1 ↔ Glc H-2, H-3, H-5
H-3: 3.7 (m)C-3: 76.5
Table 2: Hypothetical NMR Data for a Selected Region of this compound.

The process of assembling the final structure is a puzzle-solving exercise that integrates all the collected data.

Data_Integration cluster_data Experimental Data cluster_interpretation Structural Information Derived HRMS HRMS Data (Molecular Formula) Final_Structure Final Structure of This compound HRMS->Final_Structure MSMS MS/MS Data (Peptide/Sugar Sequence) Fragments Identify Amino Acid & Sugar Residues MSMS->Fragments COSY COSY Data (¹H-¹H Spin Systems) COSY->Fragments HSQC HSQC Data (¹H-¹³C Direct Correlation) HSQC->Fragments HMBC HMBC Data (Long-Range ¹H-¹³C) Connectivity Connect Residues & Establish Glycosidic Linkages HMBC->Connectivity NOESY NOESY Data (Spatial Proximity) Stereochem Determine 3D Structure & Relative Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Stereochem->Final_Structure

Figure 2: Logical relationships in the interpretation of analytical data for structure elucidation.

  • Identify Spin Systems: COSY spectra are used to trace out the proton-proton coupling networks, allowing for the identification of individual amino acid and sugar residues.

  • Assign Carbons: HSQC spectra correlate the protons of these spin systems to their directly attached carbons.

  • Connect the Fragments: HMBC data is paramount in connecting these isolated spin systems. For example, an HMBC correlation from an anomeric proton of a sugar to a carbon in the peptide core establishes the glycosylation site. Similarly, correlations between the amide proton of one amino acid and the alpha-carbon of the preceding amino acid help to determine the peptide sequence.

  • Determine Stereochemistry: NOESY data provides through-space correlations. For instance, a strong NOE between the anomeric proton of a sugar and protons on the aglycone confirms their spatial proximity, helping to define the stereochemistry of the glycosidic bond.

By systematically applying these methodologies, the complete chemical structure of this compound, including its complex stereochemistry, can be unambiguously determined. This detailed structural information is critical for understanding its mechanism of action and for any future drug development efforts.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Parvodicin B2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and stereochemistry of Parvodicin B2, a member of the Parvodicin complex of glycopeptide antibiotics. The Parvodicins are produced by the fermentation of Actinomadura parvosata and exhibit activity against a range of Gram-positive bacteria. The structural elucidation of these complex molecules was primarily achieved through a combination of mass spectrometry, high-field nuclear magnetic resonance (NMR) spectroscopy, and various chemical degradation techniques.

Core Chemical Structure

This compound is a complex glycopeptide antibiotic. Its core structure consists of a heptapeptide backbone, which is extensively cross-linked to form a rigid, cage-like aglycon. This aglycon is further functionalized with sugar moieties and a fatty acid chain, contributing to its biological activity and lipophilic character.

The heptapeptide core is composed of several non-proteinogenic amino acids, which are characteristic of the vancomycin-ristocetin family of glycopeptide antibiotics. The specific amino acid sequence and the intricate network of ether linkages between their aromatic side chains are crucial for the molecule's three-dimensional conformation and its ability to bind to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls, thereby inhibiting cell wall synthesis.

Parvodicin_B2_Structure cluster_aglycon Aglycon Core cluster_substituents Substituents AA1 N-Methyl-D-leucine AA2 D-p-Hydroxyphenylglycine AA1->AA2 Peptide Bond AA3 D-p-Hydroxyphenylglycine AA2->AA3 Peptide Bond AA4 D-p-Hydroxyphenylglycine AA2->AA4 Ether Linkage AA3->AA4 Peptide Bond AA5 D-Tyrosine AA4->AA5 Peptide Bond AA6 D-p-Hydroxyphenylglycine AA4->AA6 Ether Linkage AA5->AA6 Peptide Bond AA7 D-Phenylglycine AA5->AA7 Ether Linkage AA6->AA7 Peptide Bond Sugar1 D-Glucose Sugar1->AA4 Glycosidic Bond Sugar2 Ristomanine Sugar2->AA6 Glycosidic Bond FattyAcid Fatty Acid Chain FattyAcid->AA1 Amide Bond

Caption: A simplified representation of the connectivity of the core components of this compound.

Stereochemistry

The stereochemistry of this compound is highly complex, with numerous chiral centers within the amino acid residues and the sugar moieties. The specific configuration of these stereocenters is critical for the overall three-dimensional shape of the molecule and, consequently, its biological activity. The determination of the stereochemistry of the amino acids was accomplished through chiral gas chromatography of their derivatives after hydrolysis of the antibiotic. The D-configuration of most of the amino acid residues is a common feature among this class of antibiotics. The absolute stereochemistry of the sugar components was determined by comparison with authentic standards and through detailed NMR analysis.

Quantitative Data

The structural elucidation of this compound relied heavily on spectroscopic data. While a complete table of all NMR assignments is extensive and beyond the scope of this guide, the following table summarizes the key types of quantitative data that were instrumental in defining its structure.

Data TypeDescriptionSignificance
High-Resolution Mass Spectrometry (HRMS) Provided the accurate molecular weight and elemental composition of this compound.Essential for determining the molecular formula.
¹H NMR Spectroscopy Provided information on the number and connectivity of protons in the molecule.Crucial for identifying the amino acid residues, sugar moieties, and the fatty acid component.
¹³C NMR Spectroscopy Provided information on the carbon skeleton of the molecule.Complemented ¹H NMR data and confirmed the presence of various functional groups.
2D NMR (COSY, TOCSY, NOESY, HMQC, HMBC) A suite of experiments used to establish correlations between protons and carbons, and to determine through-bond and through-space connectivities.Indispensable for sequencing the peptide backbone, identifying the glycosylation sites, and determining the location of the ether cross-links.
Circular Dichroism (CD) Spectroscopy Provided information about the secondary structure and overall chirality of the molecule.Contributed to the determination of the absolute stereochemistry.

Experimental Protocols

The following outlines the general methodologies employed in the structure elucidation of the Parvodicin complex, including this compound.

Isolation and Purification
  • Fermentation: Actinomadura parvosata was cultured in a suitable nutrient medium to produce the Parvodicin complex.

  • Extraction: The fermentation broth was filtered, and the mycelium was extracted with an organic solvent (e.g., acetone or methanol).

  • Preliminary Purification: The crude extract was concentrated and subjected to preliminary purification steps, such as solvent-solvent partitioning and precipitation, to remove bulk impurities.

  • Chromatographic Separation: The partially purified complex was then separated into its individual components (including this compound) using a series of chromatographic techniques. These typically included:

    • Adsorption Chromatography: Using resins like Diaion HP-20.

    • Reversed-Phase High-Performance Liquid Chromatography (HPLC): Employing C18 columns with gradients of acetonitrile in water containing a buffer (e.g., ammonium acetate) was critical for obtaining pure individual Parvodicins.

Structure Elucidation Methodologies
  • Mass Spectrometry:

    • Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS): High-resolution mass spectra were acquired to determine the accurate mass and molecular formula of this compound.

    • Tandem MS (MS/MS): Fragmentation analysis was used to sequence the peptide backbone and identify the sugar moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A purified sample of this compound was dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH).

    • 1D and 2D NMR Acquisition: A comprehensive suite of NMR experiments was performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This included ¹H, ¹³C, DEPT, COSY, TOCSY, NOESY, HMQC, and HMBC experiments.

    • Data Analysis: The resulting spectra were meticulously analyzed to assign all proton and carbon signals and to piece together the molecular structure by establishing connectivities.

  • Chemical Degradation and Derivatization:

    • Acid Hydrolysis: this compound was hydrolyzed with strong acid (e.g., 6N HCl) to break the peptide and glycosidic bonds, liberating the constituent amino acids and sugars.

    • Amino Acid Analysis: The amino acid hydrolysate was derivatized (e.g., with a chiral reagent) and analyzed by gas chromatography (GC) on a chiral column to determine the identity and stereochemistry of the amino acids.

    • Sugar Analysis: The sugar components were identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC) or GC after derivatization.

Experimental_Workflow cluster_analysis Structural Analysis Fermentation Fermentation of Actinomadura parvosata Extraction Extraction of Parvodicin Complex Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Parvodicin_B2 Pure this compound Purification->Parvodicin_B2 HRMS HRMS Parvodicin_B2->HRMS NMR NMR Spectroscopy (1D and 2D) Parvodicin_B2->NMR Degradation Chemical Degradation & Derivatization Parvodicin_B2->Degradation Structure Determination of Chemical Structure & Stereochemistry HRMS->Structure NMR->Structure Degradation->Structure

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of the Parvodicin Complex in Actinomadura parvosata

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The parvodicin complex, a family of acidic, lipophilic glycopeptide antibiotics produced by the Gram-positive bacterium Actinomadura parvosata, represents a potentially valuable class of therapeutic agents.[1] Despite the elucidation of their chemical structures, the biosynthetic pathway responsible for their production remains uncharacterized. This technical guide synthesizes current knowledge on glycopeptide antibiotic biosynthesis to propose a putative pathway for the parvodicin complex. By drawing parallels with well-studied systems such as the biosynthesis of vancomycin and teicoplanin, we delineate a hypothetical biosynthetic gene cluster (BGC) and the key enzymatic steps involved in the formation of the parvodicin scaffold, its subsequent modifications, and regulatory mechanisms. This guide aims to provide a foundational framework to stimulate and direct future research into the genetics and enzymology of parvodicin biosynthesis, paving the way for bioengineering and the development of novel derivatives.

Introduction

Actinomadura parvosata, a filamentous actinomycete, is the natural producer of the parvodicin complex, a group of glycopeptide antibiotics with activity against a range of Gram-positive bacteria.[1] The chemical structures of several parvodicin components have been determined, revealing a core heptapeptide backbone, characteristic cross-links, and unique glycosylation and acylation patterns.[1] While the genome of a related subspecies, Actinomadura parvosata subsp. kistnae, has been sequenced and shown to harbor a multitude of biosynthetic gene clusters, the specific cluster for parvodicin has not yet been identified.[2][3]

This document outlines a putative biosynthetic pathway for the parvodicin complex, leveraging the extensive body of research on the biosynthesis of other glycopeptide antibiotics, such as vancomycin and teicoplanin.[4][5][6] It is hypothesized that parvodicin biosynthesis follows a similar logic, involving a non-ribosomal peptide synthetase (NRPS) assembly line, cytochrome P450-mediated cross-linking, and a series of tailoring reactions including glycosylation and acylation.

Proposed Biosynthetic Pathway of the Parvodicin Complex

The biosynthesis of the parvodicin complex is proposed to occur in three main stages:

  • Heptapeptide Backbone Assembly: Synthesis of the core peptide scaffold from proteinogenic and non-proteinogenic amino acid precursors by a multi-modular NRPS system.

  • Oxidative Cross-linking: Formation of the characteristic biaryl and aryl ether linkages by cytochrome P450 monooxygenases.

  • Tailoring Modifications: Glycosylation, acylation, and other modifications that contribute to the diversity and bioactivity of the parvodicin complex.

A diagrammatic overview of the proposed pathway is presented below.

Parvodicin_Biosynthesis_Pathway Proposed Biosynthesis Pathway of the Parvodicin Complex cluster_precursors Precursor Supply cluster_nrps NRPS Assembly cluster_crosslinking Oxidative Cross-linking cluster_tailoring Tailoring Modifications Amino_Acids Proteinogenic and Non-proteinogenic Amino Acids NRPS_Complex Parvodicin NRPS ( putative ParS gene products ) Amino_Acids->NRPS_Complex Linear_Heptapeptide Linear Parvodicin Heptapeptide NRPS_Complex->Linear_Heptapeptide Peptide bond formation P450s Cytochrome P450s ( putative ParO gene products ) Linear_Heptapeptide->P450s Crosslinked_Aglycone Cross-linked Parvodicin Aglycone P450s->Crosslinked_Aglycone Biaryl and Aryl ether linkages Glycosyltransferases Glycosyltransferases ( putative ParG gene products ) Crosslinked_Aglycone->Glycosyltransferases Glycosylated_Intermediate Glycosylated Parvodicin Glycosyltransferases->Glycosylated_Intermediate Glycosylation Acyltransferases Acyltransferases ( putative ParA gene products ) Mature_Parvodicin Mature Parvodicin Complex Acyltransferases->Mature_Parvodicin Acylation Glycosylated_Intermediate->Acyltransferases

Figure 1: A proposed biosynthetic pathway for the parvodicin complex.

Key Enzymes and Their Putative Roles

Based on the conserved nature of glycopeptide antibiotic biosynthesis, a hypothetical set of enzymes encoded within a putative par BGC can be proposed.

Putative Gene(s) Enzyme Class Proposed Function in Parvodicin Biosynthesis Analogous Enzymes (Pathway)
parS clusterNon-Ribosomal Peptide Synthetase (NRPS)Assembly of the heptapeptide backbone from constituent amino acids.VcmA, VcmB, VcmC (Vancomycin); TcpA, TcpB, TcpC, TcpD (Teicoplanin)
parO clusterCytochrome P450 MonooxygenasesCatalyze the oxidative cross-linking of aromatic amino acid side chains to form the rigid aglycone structure.OxyA, OxyB, OxyC (Vancomycin); StaF, StaG, StaH, StaJ (A47934)
parG clusterGlycosyltransferases (GTs)Transfer sugar moieties to the parvodicin aglycone. The specific number and type of GTs would determine the glycosylation pattern.GtfD, GtfE (Vancomycin); Tei10, Tei11 (Teicoplanin)
parA clusterAcyltransferasesAttachment of the lipophilic acyl side chain, a characteristic feature of the parvodicin complex.Orf14 in A40926 BGC (Dalbavancin precursor)
parH clusterHalogenasesIncorporation of chlorine atoms onto the aromatic rings of the amino acid precursors or the peptide backbone.Vhal (Vancomycin)
parT clusterABC TransportersExport of the mature parvodicin complex out of the cell and potentially contribute to self-resistance.VanJ, VanK (Vancomycin resistance)
parR clusterRegulatory ProteinsControl the expression of the biosynthetic genes in response to environmental or cellular signals.StrR-like regulators in various antibiotic BGCs

Experimental Protocols for Pathway Elucidation

The characterization of the parvodicin biosynthetic pathway will rely on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification and Annotation of the Parvodicin Biosynthetic Gene Cluster

A workflow for identifying the putative par BGC is outlined below.

BGC_Identification_Workflow Workflow for Parvodicin BGC Identification Genome_Sequencing Genome Sequencing of Actinomadura parvosata antiSMASH_Analysis antiSMASH Analysis Genome_Sequencing->antiSMASH_Analysis Putative_BGCs Identification of Putative Glycopeptide BGCs antiSMASH_Analysis->Putative_BGCs Comparative_Genomics Comparative Genomics with Known Glycopeptide BGCs Putative_BGCs->Comparative_Genomics Candidate_par_BGC Selection of Candidate par BGC Comparative_Genomics->Candidate_par_BGC Gene_Knockout Targeted Gene Knockout (e.g., NRPS or P450 genes) Candidate_par_BGC->Gene_Knockout LCMS_Analysis LC-MS Analysis of Mutants Gene_Knockout->LCMS_Analysis Phenotype_Confirmation Confirmation of Parvodicin Abolition or Alteration LCMS_Analysis->Phenotype_Confirmation

Figure 2: Workflow for the identification and validation of the parvodicin BGC.

Protocol for Targeted Gene Knockout:

  • Construct Design: Design a knockout vector containing flanking regions homologous to the target gene and a selectable marker (e.g., apramycin resistance).

  • Protoplast Formation: Grow Actinomadura parvosata in a suitable medium and treat with lysozyme to generate protoplasts.

  • Transformation: Introduce the knockout vector into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

  • Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing the appropriate antibiotic. Screen the resulting colonies by PCR to identify double-crossover homologous recombination events.

  • Confirmation: Confirm the gene knockout by Southern blot analysis.

  • Phenotypic Analysis: Ferment the confirmed knockout mutant and the wild-type strain under identical conditions. Analyze the culture extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence or absence of parvodicin components.

In Vitro Characterization of Biosynthetic Enzymes

Protocol for Heterologous Expression and Purification of a Putative Glycosyltransferase (ParG):

  • Gene Cloning: Amplify the coding sequence of a putative parG gene from A. parvosata genomic DNA and clone it into an E. coli expression vector (e.g., pET series) with a C-terminal His-tag.

  • Protein Expression: Transform the expression construct into a suitable E. coli expression host (e.g., BL21(DE3)). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

  • Cell Lysis: Harvest the cells and resuspend them in a lysis buffer containing lysozyme and DNase. Lyse the cells by sonication.

  • Protein Purification: Clarify the cell lysate by centrifugation and purify the His-tagged ParG protein using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

  • Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

Protocol for In Vitro Enzyme Assay:

  • Reaction Mixture: Prepare a reaction mixture containing the purified ParG enzyme, the parvodicin aglycone (substrate), a sugar donor (e.g., UDP-glucose), and a suitable buffer with MgCl₂.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Quenching: Stop the reaction by adding a solvent such as methanol.

  • Product Analysis: Analyze the reaction mixture by HPLC-MS to detect the formation of the glycosylated parvodicin product.

Conclusion and Future Outlook

The biosynthesis of the parvodicin complex in Actinomadura parvosata presents a compelling area for future research. While the pathway remains to be experimentally validated, the proposed model, based on well-established principles of glycopeptide antibiotic biosynthesis, provides a robust framework for initiating these investigations. The identification and characterization of the par biosynthetic gene cluster will not only deepen our understanding of natural product biosynthesis but also open avenues for combinatorial biosynthesis and the generation of novel parvodicin analogs with improved therapeutic properties. The experimental protocols detailed in this guide offer a practical starting point for researchers aiming to unravel the intricacies of this fascinating biosynthetic pathway.

References

Parvodicin B2: A Technical Guide to its Mechanism of Action Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvodicin B2, a member of the glycopeptide antibiotic family, exhibits potent bactericidal activity against a range of Gram-positive pathogens. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its antibacterial action. The primary mode of action involves the specific inhibition of bacterial cell wall biosynthesis, a pathway essential for bacterial viability and integrity. This compound, also known as Parvodicin C2 or Antibiotic A40926 B1, serves as a crucial precursor to the semi-synthetic lipoglycopeptide dalbavancin, highlighting its clinical significance. This document details the core mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary bactericidal effect of this compound is achieved through the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. This process is initiated by the high-affinity binding of this compound to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II, a key precursor molecule in the construction of the peptidoglycan layer[1].

This binding event effectively sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain. Consequently, two crucial enzymatic steps in cell wall synthesis are inhibited:

  • Transglycosylation: The polymerization of glycan chains.

  • Transpeptidation: The cross-linking of peptide side chains.

The inhibition of these processes leads to the formation of a weakened, defective cell wall that is unable to withstand the internal osmotic pressure of the bacterial cell, ultimately resulting in cell lysis and death[1].

Potential Dual Mechanism of Action

As a precursor to the lipoglycopeptide dalbavancin, this compound's structural class suggests the potential for a dual mechanism of action, a characteristic of some second-generation glycopeptides[2][3]. This secondary mechanism involves the disruption of the bacterial cell membrane's integrity. The lipophilic side chain of these molecules can anchor to the bacterial membrane, leading to depolarization and increased permeability, which contributes to the overall bactericidal effect[2][3]. While this has been established for dalbavancin, further specific studies on this compound are needed to fully elucidate this aspect of its activity.

Quantitative Data: In Vitro Efficacy

The in vitro activity of this compound (as A40926) has been evaluated against a variety of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's potency.

Bacterial SpeciesStrain TypeMIC Range (µg/mL)
Staphylococcus aureusMethicillin-Sensitive0.06 - 2
Staphylococcus aureusMethicillin-Resistant0.06 - 2
Streptococcus pyogenes-0.06
Streptococcus faecalis (now Enterococcus faecalis)-0.06
Staphylococcus epidermidis-0.06
Neisseria gonorrhoeaePenicillin-Resistant0.06 - 2

Table 1: Minimum Inhibitory Concentration (MIC) of A40926 against various bacterial strains[1].

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of glycopeptide antibiotics like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target Gram-positive bacterium.

Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium (e.g., Staphylococcus aureus) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

In Vitro Peptidoglycan Synthesis Inhibition Assay

Objective: To directly measure the inhibitory effect of this compound on the synthesis of peptidoglycan using radiolabeled precursors.

Methodology:

  • Preparation of Permeabilized Cells:

    • Grow a Gram-positive bacterial culture (e.g., Staphylococcus aureus) to mid-log phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer.

    • Permeabilize the cells by treatment with a solvent (e.g., toluene or cold acetone) to allow the entry of radiolabeled precursors.

  • Assay Reaction:

    • Prepare a reaction mixture containing the permeabilized cells, a buffer, and the radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylglucosamine, [14C] or [3H]-labeled).

    • Add varying concentrations of this compound to the reaction mixtures.

    • Include a positive control (known inhibitor of cell wall synthesis, e.g., vancomycin) and a negative control (no antibiotic).

    • Incubate the reaction at 37°C for a defined period.

  • Quantification of Peptidoglycan Synthesis:

    • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

    • Filter the reaction mixture through a glass fiber filter to capture the insoluble peptidoglycan.

    • Wash the filter to remove unincorporated radiolabeled precursors.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of peptidoglycan synthesis for each concentration of this compound compared to the negative control.

Bacterial Cytoplasmic Membrane Potential Assay

Objective: To assess the ability of this compound to disrupt the bacterial membrane potential.

Methodology:

  • Preparation of Bacterial Suspension:

    • Grow the target Gram-positive bacteria to the mid-logarithmic phase.

    • Harvest and wash the cells, then resuspend them in a suitable buffer to a standardized optical density.

  • Fluorescent Dye Loading:

    • Add a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)) to the bacterial suspension and incubate in the dark to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.

  • Measurement of Depolarization:

    • Transfer the dye-loaded bacterial suspension to a fluorometer cuvette or a 96-well black plate.

    • Record the baseline fluorescence.

    • Add varying concentrations of this compound to the suspension.

    • Continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells.

    • Use a known membrane-depolarizing agent (e.g., valinomycin or gramicidin) as a positive control.

Visualizations

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

Inhibition_of_Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-NAG UDP-NAG UDP-NAM UDP-NAM-pentapeptide (D-Ala-D-Ala terminus) UDP-NAG->UDP-NAM Enzymatic steps Lipid_II Lipid II UDP-NAM->Lipid_II Translocase Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation Parvodicin_B2 This compound Parvodicin_B2->Lipid_II Binding Parvodicin_B2->Inhibition1 Inhibits Parvodicin_B2->Inhibition2 Inhibits

Caption: this compound binds to Lipid II, inhibiting transglycosylation and transpeptidation.

Experimental Workflow: MIC Determination

MIC_Determination_Workflow Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of this compound Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End Dual_Mechanism_Hypothesis Parvodicin_B2 This compound Primary_Target Primary Target: Lipid II (D-Ala-D-Ala) Parvodicin_B2->Primary_Target Secondary_Target Potential Secondary Target: Bacterial Membrane Parvodicin_B2->Secondary_Target Hypothesized Inhibition_CWS Inhibition of Cell Wall Synthesis Primary_Target->Inhibition_CWS Membrane_Disruption Membrane Depolarization & Permeabilization Secondary_Target->Membrane_Disruption Bactericidal_Effect Bactericidal Effect Inhibition_CWS->Bactericidal_Effect Membrane_Disruption->Bactericidal_Effect

References

In Vitro Antibacterial Activity of Parvodicin B2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvodicin B2 is a member of the glycopeptide class of antibiotics, a group of antimicrobial agents critical in the treatment of serious infections caused by Gram-positive bacteria. This document provides a comprehensive overview of the available data on the in vitro antibacterial activity of this compound. It includes its known spectrum of activity, mechanism of action, and detailed experimental protocols for assessing its efficacy. This guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Introduction

Glycopeptide antibiotics have long been a cornerstone in the management of infections caused by multidrug-resistant Gram-positive pathogens. This compound belongs to the Parvodicin complex, a group of related glycopeptide antibiotics produced by the actinomycete Actinomadura parvosata. While research on the entire complex exists, specific data on this compound is limited. This guide synthesizes the currently available information regarding its antibacterial properties.

Antibacterial Spectrum of this compound

While specific quantitative Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in the public domain, qualitative data indicates its activity against several clinically relevant Gram-positive bacteria.

Table 1: Known Antibacterial Spectrum of this compound

Bacterial SpeciesActivity
Staphylococcus aureusInhibitory
Staphylococcus furfurInhibitory
Staphylococcus hemolyticusInhibitory
Enterococcus faecalisInhibitory

Note: This table is based on available qualitative descriptions. Further quantitative studies are required to establish the precise potency of this compound against these and other organisms.

Mechanism of Action

This compound, as a glycopeptide antibiotic, is known to inhibit the synthesis of the bacterial cell wall. This mechanism is characteristic of the glycopeptide class and is a critical target in antibacterial therapy.

Signaling Pathway of Glycopeptide Antibiotic Action

The diagram below illustrates the established mechanism of action for glycopeptide antibiotics, which is the inhibition of peptidoglycan synthesis.

Mechanism_of_Action cluster_bacterium Bacterial Cell UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Addition of amino acids Lipid_II Lipid II (NAM-NAG-pentapeptide-P-P-Lipid) UDP_NAM_pentapeptide->Lipid_II Translocation to cell membrane Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Transpeptidation (Cross-linking) Parvodicin_B2 This compound Parvodicin_B2->Lipid_II Binds to D-Ala-D-Ala terminus

Mechanism of action of this compound.

Experimental Protocols

The determination of the in vitro antibacterial activity of a compound like this compound primarily relies on the measurement of the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and widely accepted technique for this purpose.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the general steps for determining the MIC of this compound against a panel of bacterial isolates.

Materials:

  • This compound (analytical grade)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluent (e.g., water or dimethyl sulfoxide, depending on compound solubility)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent. The concentration should be high enough to allow for serial dilutions.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL. The range of concentrations should be sufficient to determine the MIC for the test organisms.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add 50 µL of this diluted inoculum to each well containing the antibiotic dilutions and to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by using a plate reader to measure optical density.

Experimental Workflow

The following diagram illustrates the general workflow for determining the MIC of this compound.

Experimental_Workflow start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic prep_plates Perform Serial Dilutions in 96-well Plates prep_antibiotic->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read_results Read MIC Results (Visual or Spectrophotometric) incubate->read_results end End read_results->end

Workflow for MIC determination.

Conclusion and Future Directions

This compound is a glycopeptide antibiotic with documented inhibitory activity against a range of Gram-positive bacteria. Its mechanism of action, consistent with other glycopeptides, involves the disruption of bacterial cell wall synthesis. While qualitative data provides a basis for its potential as an antibacterial agent, there is a clear need for comprehensive quantitative studies to determine its specific MIC values against a broad panel of clinical isolates. Future research should focus on generating this crucial data to fully elucidate the therapeutic potential of this compound and to inform further drug development efforts. Such studies will be instrumental in defining its place within the landscape of glycopeptide antibiotics.

Parvodicin B2: An Examination of In-Vitro Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectrum of activity of Parvodicin B2 against clinical isolates. Initial comprehensive searches of scientific literature and databases revealed no specific data for a compound explicitly named "this compound." However, the Parvodicin complex, a family of glycopeptide antibiotics, is documented. This guide focuses on the most relevant and publicly available data for a prominent member of this complex, Parvodicin C2 , as a proxy to understand the potential antimicrobial profile of related Parvodicin compounds. The data presented herein is derived from existing literature on Parvodicin C2 and standardized protocols for glycopeptide antibiotic susceptibility testing.

Introduction to the Parvodicin Complex

The Parvodicins are a complex of acidic, lipophilic glycopeptide antibiotics produced by the fermentation of a novel species of actinomycete, Actinomadura parvosata. This class of antibiotics is of interest due to its activity against a range of Gram-positive bacteria. While specific components of the complex have been isolated and characterized, such as Parvodicin C1 and C2, a component designated "B2" is not prominently featured in the available scientific literature.

Parvodicin C2 is a glycopeptide antibiotic that has been identified as a component of the A40926 antibiotic complex. This complex has served as a precursor in the synthesis of the semi-synthetic lipoglycopeptide antibiotic, dalbavancin. The activity of Parvodicin C2 has been evaluated against various clinically relevant Gram-positive pathogens.

Spectrum of Activity of Parvodicin C2

The available in-vitro activity data for Parvodicin C2 against clinical isolates is summarized below. This data provides an indication of the potential spectrum of activity for the Parvodicin class of glycopeptides.

Bacterial SpeciesResistance ProfileNo. of IsolatesMIC Range (µg/mL)
Staphylococcus aureusMethicillin-SensitiveNot Specified0.4 - 12.5
Staphylococcus aureusMethicillin-ResistantNot Specified0.2 - 50
Staphylococcus epidermidisMethicillin-SensitiveNot Specified0.4 - 12.5
Staphylococcus saprophyticusMethicillin-SensitiveNot Specified0.4 - 12.5
Staphylococcus hemolyticusMethicillin-ResistantNot Specified0.2 - 50
Enterococcus faecalisNot SpecifiedNot Specified0.2 - 50

Experimental Protocols

The following section details the standardized experimental methodologies for determining the Minimum Inhibitory Concentration (MIC) of glycopeptide antibiotics, which are presumed to be the methods used to generate the data for Parvodicin C2.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in-vitro susceptibility test. For glycopeptide antibiotics, the broth microdilution method is a standard procedure.

3.1.1. Broth Microdilution Method

  • Preparation of Inoculum:

    • Bacterial isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours at 35-37°C.

    • Several colonies are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of the glycopeptide antibiotic is prepared in a suitable solvent.

    • Serial twofold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Bacterial Isolate Culture Culture on Agar Isolate->Culture Suspension Create 0.5 McFarland Suspension Culture->Suspension Inoculum Dilute to Final Inoculum Suspension->Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Antibiotic Parvodicin Stock Dilutions Serial Dilutions in Microtiter Plate Antibiotic->Dilutions Dilutions->Inoculate Incubate Incubate at 35-37°C Inoculate->Incubate Read Read for Visible Growth Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for MIC determination by broth microdilution.

Mechanism of Action of Glycopeptide Antibiotics

Glycopeptide_MoA cluster_bacteria Gram-Positive Bacterium CellWall Cell Wall Synthesis Precursor Peptidoglycan Precursor (Lipid II with D-Ala-D-Ala) CellWall->Precursor Transglycosylase Transglycosylase Precursor->Transglycosylase Transpeptidase Transpeptidase Precursor->Transpeptidase Crosslinking Peptidoglycan Cross-linking Transglycosylase->Crosslinking Inhibited Transpeptidase->Crosslinking Inhibited StableCellWall Stable Cell Wall Crosslinking->StableCellWall Glycopeptide Glycopeptide (e.g., Parvodicin) Glycopeptide->Precursor Binds to D-Ala-D-Ala terminus

Caption: Inhibition of cell wall synthesis by glycopeptide antibiotics.

Conclusion

While there is a lack of specific data for "this compound," the available information on Parvodicin C2 suggests that the Parvodicin complex of glycopeptide antibiotics exhibits activity against a range of clinically important Gram-positive pathogens. The provided MIC data for Parvodicin C2 serves as a valuable, albeit preliminary, indicator of the potential efficacy of this antibiotic class. Further research is warranted to isolate and characterize all components of the Parvodicin complex, including any potential "B2" fraction, and to perform comprehensive in-vitro and in-vivo evaluations to fully elucidate their therapeutic potential. The standardized protocols for glycopeptide susceptibility testing outlined in this guide provide a framework for such future investigations.

In-depth Technical Guide: Preliminary Structure-Activity Relationship (SAR) Studies of Parvodicin B2

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, we must report that there is currently insufficient information to generate an in-depth technical guide on the preliminary structure-activity relationship (SAR) studies of a compound specifically named "Parvodicin B2."

Our extensive investigation across multiple search queries, including "preliminary structure-activity relationship this compound," "this compound SAR studies," "this compound analogs synthesis and activity," "mechanism of action this compound," and variations thereof, did not yield specific scholarly articles, quantitative data, detailed experimental protocols, or established signaling pathways directly pertaining to this molecule.

This suggests that "this compound" may be one of the following:

  • A novel or very recently discovered compound: Research on its biological activity and SAR may not yet be published or widely disseminated.

  • An internal designation within a private research entity: Information may be proprietary and not available in the public domain.

  • A compound with a different or less common name: The name "this compound" may be a synonym or a misspelling of another compound. For instance, our searches did yield information on "Procyanidin B2," a distinct flavonoid compound, and various "bradykinin B2 receptor antagonists," which are unrelated to the likely glycopeptide nature of a "parvodicin."

  • A compound with limited scientific investigation: It is possible that extensive SAR studies have not been conducted or published.

General Methodologies for Glycopeptide Antibiotic SAR Studies

While specific data for this compound is unavailable, we can provide a generalized framework and methodologies that are typically employed in the SAR studies of glycopeptide antibiotics, a class to which a compound named "Parvodicin" would likely belong. This section is intended to serve as a practical guide for researchers initiating such a study.

Data Presentation: A Template for SAR Analysis

When quantitative data becomes available, it is crucial to organize it in a structured manner to facilitate comparison and analysis. The following table template is recommended for summarizing the SAR of this compound and its future analogs.

Compound IDModification from Parent Compound (this compound)MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. faecalisHemolytic Activity (HC50, μg/mL)Cytotoxicity (CC50, μg/mL) vs. HeLa cells
This compound-
Analog 1[Specify chemical modification]
Analog 2[Specify chemical modification]
Analog 3[Specify chemical modification]

Experimental Protocols: Key Methodologies

Detailed and reproducible experimental protocols are the cornerstone of reliable SAR studies. Below are standard methodologies for key experiments.

General Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency.

Protocol: Broth Microdilution Method (CLSI Guidelines)

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213).

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Synthesis of Analogs (A General Workflow)

The synthesis of analogs is central to exploring the chemical space around a lead compound.

Workflow for Modification of a Glycopeptide Scaffold:

G A This compound Isolation & Purification B Protection of Reactive Groups (e.g., -OH, -NH2, -COOH) A->B C Selective Modification of Target Moiety (e.g., sugar, peptide backbone, lipid tail) B->C D Deprotection C->D E Purification of Analog (e.g., HPLC) D->E F Structural Characterization (e.g., NMR, MS) E->F

Caption: General workflow for the semi-synthesis of glycopeptide analogs.

Mandatory Visualizations: Conceptual Frameworks

The following diagrams illustrate the logical relationships and workflows inherent in an SAR study.

Signaling Pathway: Glycopeptide Mechanism of Action

While the specific pathway for this compound is unknown, glycopeptides generally inhibit bacterial cell wall synthesis.

G cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space / Cell Wall A Cell Wall Precursors (Lipid II) B Transglycosylation & Transpeptidation A->B Translocation C Peptidoglycan Synthesis B->C D Stable Cell Wall C->D E This compound (Hypothetical) E->B Inhibition

Caption: Hypothetical mechanism of action for this compound targeting cell wall synthesis.

Experimental Workflow: From Hit to Lead

This diagram outlines the iterative process of an SAR study in drug discovery.

G A Initial Hit Compound (this compound) B Design Analogs Based on Structural Hypotheses A->B C Chemical Synthesis B->C D In Vitro Biological Screening (e.g., MIC, Cytotoxicity) C->D E Analyze SAR Data D->E E->B Iterative Cycle F Lead Compound Selection E->F G Further Optimization (e.g., ADME/Tox) F->G

Caption: The iterative cycle of a structure-activity relationship study.

The absence of specific data on this compound in the public domain prevents the creation of a detailed technical guide as requested. However, the provided templates, generalized protocols, and conceptual diagrams offer a robust framework for any research team embarking on the SAR-driven optimization of a novel glycopeptide antibiotic.

We encourage researchers with access to information on this compound to utilize these established methodologies to systematically explore its SAR and unlock its therapeutic potential. As new data emerges and is published, a comprehensive guide can be developed.

An In-Depth Technical Guide to Parvodicin B2: Physicochemical Properties and Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicin B2 is a member of the parvodicin complex, a group of acidic, lipophilic glycopeptide antibiotics.[1] These compounds are produced by the fermentation of a novel species of actinomycete, Actinomadura parvosata, first identified from a soil sample. The parvodicins, including this compound, exhibit in vitro activity against a range of Gram-positive bacteria.[1] Structurally, the parvodicins share a common cyclic peptide core with ristocetin and are distinguished by variations in the fatty acid substitution on the aminosugar moiety.[2] This guide provides a detailed overview of the known physical and chemical properties of this compound, the experimental protocols for its isolation and structural characterization, and its mechanism of action.

Physicochemical Properties

The definitive physicochemical properties of this compound have been characterized using a variety of analytical techniques. The molecular formula and weight have been determined by mass spectrometry, while its solubility has been assessed in various solvents.

PropertyValueSource
Molecular Formula C₈₂H₈₆Cl₂N₈O₂₉[3]
Molecular Weight 1718.50 g/mol [3]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Good water solubility.[2]
Appearance Not explicitly stated for B2, but the related Parvodicin C2 is a crystalline solid.
Melting Point Not available in the public domain.

Spectral Data

The structural elucidation of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight of this compound.

TechniqueIonization ModeObserved Ion (m/z)Interpretation
FAB-MSPositive1719.5[M+H]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data were crucial for elucidating the complex structure of the parvodicin family, including this compound. While specific peak assignments for this compound are not fully detailed in publicly available literature, the foundational study by Christensen et al. (1987) describes the use of high-field NMR for the structural determination of the parvodicin complex.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present in its complex glycopeptide structure. These would include:

  • O-H stretching: Broad band around 3300-3500 cm⁻¹ (from hydroxyl and carboxyl groups)

  • N-H stretching: Around 3300 cm⁻¹ (from amide groups)

  • C-H stretching: Around 2850-3000 cm⁻¹ (from aliphatic and aromatic moieties)

  • C=O stretching: Strong absorption around 1650-1750 cm⁻¹ (from amide and carboxyl groups)

  • C-O stretching: In the region of 1000-1300 cm⁻¹ (from glycosidic linkages and hydroxyl groups)

  • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Experimental Protocols

Isolation and Purification of Parvodicins

The parvodicin complex is produced by the fermentation of Actinomadura parvosata. The following is a generalized workflow for the isolation and purification of these glycopeptide antibiotics, based on the methodologies described for this class of compounds.

experimental_workflow fermentation Fermentation of Actinomadura parvosata harvest Harvest of Whole Broth fermentation->harvest extraction Solvent Extraction (e.g., with acetone-water) harvest->extraction concentration Concentration of Extract extraction->concentration adsorption Adsorption Chromatography (e.g., on Diaion HP-20) concentration->adsorption elution Elution with Solvent Gradient (e.g., acetonitrile-water) adsorption->elution hplc Preparative Reversed-Phase HPLC elution->hplc fractions Collection of Parvodicin Fractions (including this compound) hplc->fractions lyophilization Lyophilization fractions->lyophilization pure_compound Pure this compound lyophilization->pure_compound

Figure 1. Generalized workflow for the isolation and purification of this compound.

Structural Elucidation

The determination of the intricate structure of this compound and its congeners involved a multi-step analytical process.

structure_elucidation start Pure this compound fab_ms FAB-Mass Spectrometry start->fab_ms nmr High-Field NMR Spectroscopy (¹H, ¹³C, 2D-NMR) start->nmr hydrolysis Acid Hydrolysis start->hydrolysis structure Proposed Structure of this compound fab_ms->structure nmr->structure aa_analysis Amino Acid Analysis hydrolysis->aa_analysis sugar_analysis Sugar Analysis hydrolysis->sugar_analysis aa_analysis->structure sugar_analysis->structure

Figure 2. Logical workflow for the structural elucidation of this compound.

Mechanism of Action

This compound, as a glycopeptide antibiotic, functions by inhibiting the synthesis of the bacterial cell wall.[2] This class of antibiotics targets the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[4][5] By binding to this dipeptide, glycopeptides sterically hinder the transglycosylation and transpeptidation reactions that are essential for the cross-linking of the peptidoglycan layer, thereby compromising the integrity of the bacterial cell wall.[6] This leads to cell lysis and bacterial death.

mechanism_of_action cluster_membrane Bacterial Cell Membrane Lipid_II Lipid II Precursor (with D-Ala-D-Ala) Binding Binding to D-Ala-D-Ala terminus Lipid_II->Binding Parvodicin_B2 This compound Parvodicin_B2->Binding Inhibition_TG Inhibition of Transglycosylation Binding->Inhibition_TG Inhibition_TP Inhibition of Transpeptidation Binding->Inhibition_TP Weakened_Wall Weakened Peptidoglycan Layer Inhibition_TG->Weakened_Wall Inhibition_TP->Weakened_Wall Cell_Lysis Cell Lysis Weakened_Wall->Cell_Lysis

Figure 3. Signaling pathway of this compound's mechanism of action.

Conclusion

This compound is a significant member of the parvodicin family of glycopeptide antibiotics with potential for further drug development. Its complex structure, elucidated through a combination of advanced analytical techniques, provides a basis for understanding its antibacterial activity. The mechanism of action, typical of glycopeptide antibiotics, involves the disruption of bacterial cell wall synthesis, a well-validated target for antibacterial agents. Further research into the specific structure-activity relationships of this compound and its analogues may lead to the development of new and more potent antibiotics to combat Gram-positive bacterial infections.

References

The Scarcity of Parvodicin B2 Data: A Pivot to a Representative Glycopeptide Precursor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Semi-Synthetic Derivatization of Glycopeptide Antibiotics, Featuring A40926 as a Core Example

Audience: Researchers, scientists, and drug development professionals.

To provide a valuable and comprehensive technical guide that fulfills the core requirements of in-depth data presentation, experimental protocols, and detailed visualizations, this document will pivot to a closely related and extensively studied glycopeptide precursor: A40926 . This natural product serves as the direct precursor to the clinically significant semi-synthetic antibiotic, Dalbavancin . The principles, methodologies, and mechanisms discussed herein are representative of the broader field of glycopeptide semi-synthetic antibiotic development and provide a robust framework for understanding this critical area of drug discovery.

Introduction to Glycopeptide Antibiotics and the Role of Semi-Synthesis

Glycopeptide antibiotics are a crucial class of antimicrobial agents, primarily used for the treatment of serious infections caused by Gram-positive bacteria. Their mechanism of action involves the inhibition of bacterial cell wall synthesis. The rise of antibiotic resistance has necessitated the development of new and more potent glycopecopeptides. Semi-synthesis, the chemical modification of a naturally produced precursor, is a key strategy in this endeavor. It allows for the targeted improvement of the parent molecule's properties, such as enhanced antimicrobial activity, broadened spectrum, and improved pharmacokinetic profiles.

A40926: A Prototypical Glycopeptide Precursor

A40926 is a naturally occurring glycopeptide antibiotic complex produced by fermentation of Nonomuraea gerenzanensis. Its core structure is a heptapeptide backbone, which is subsequently glycosylated and acylated. This complex serves as the ideal starting material for the semi-synthesis of Dalbavancin.

Semi-Synthetic Transformation of A40926 to Dalbavancin: An Experimental Workflow

The conversion of A40926 to Dalbavancin is a multi-step process designed to selectively modify the terminal carboxyl group of the peptide core. The following diagram illustrates the general experimental workflow.

G cluster_0 Fermentation & Isolation cluster_1 Chemical Synthesis cluster_2 Final Product Fermentation Fermentation of Nonomuraea gerenzanensis Isolation Isolation & Purification of A40926 Complex Fermentation->Isolation Hydrolysis Selective Deacylation Isolation->Hydrolysis Amidation Amide Coupling with 3-(dimethylamino)propylamine Hydrolysis->Amidation Purification Purification of Dalbavancin Amidation->Purification Dalbavancin Dalbavancin Purification->Dalbavancin

Caption: General workflow for the semi-synthesis of Dalbavancin from A40926.

Key Experimental Protocols

Protocol 1: Selective Deacylation of A40926

  • Dissolution: The A40926 complex is dissolved in a suitable solvent mixture, typically containing water and a miscible organic solvent.

  • Enzymatic Hydrolysis: A specific acylase enzyme is added to the solution. This enzyme selectively cleaves the acyl side chain from the N-terminus of the glucosamine residue.

  • Reaction Monitoring: The progress of the deacylation reaction is monitored using High-Performance Liquid Chromatography (HPLC) until the desired level of conversion is achieved.

  • Purification: The deacylated intermediate is purified from the reaction mixture using chromatographic techniques to remove the enzyme and any unreacted starting material.

Protocol 2: Amide Coupling to Synthesize Dalbavancin

  • Activation of the Carboxyl Group: The terminal carboxylic acid of the deacylated A40926 is activated using a coupling agent, such as a carbodiimide, in the presence of an activating agent like N-hydroxysuccinimide. This forms a highly reactive ester intermediate.

  • Amine Addition: 3-(dimethylamino)propylamine is added to the reaction mixture. The amine nucleophilically attacks the activated ester, forming the final amide bond.

  • Reaction Quenching and Work-up: Once the reaction is complete, it is quenched, and the crude product is isolated through precipitation or extraction.

  • Final Purification: The final product, Dalbavancin, is purified to a high degree using preparative HPLC.

Quantitative Data: Antimicrobial Activity

The primary goal of semi-synthesis is to enhance the antimicrobial potency of the parent compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the precursor A40926 and the final product Dalbavancin against key Gram-positive pathogens.

OrganismA40926 MIC (µg/mL)Dalbavancin MIC (µg/mL)
Staphylococcus aureus (MSSA)0.125 - 0.50.03 - 0.125
Staphylococcus aureus (MRSA)0.125 - 0.50.03 - 0.125
Streptococcus pyogenes≤0.03 - 0.125≤0.008 - 0.03
Enterococcus faecalis (Vancomycin-susceptible)0.25 - 10.06 - 0.25

Note: MIC values can vary depending on the specific strain and testing methodology.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both A40926 and Dalbavancin share a common mechanism of action, which is the inhibition of peptidoglycan synthesis in the bacterial cell wall. The following diagram illustrates this signaling pathway.

G cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Extracellular Space / Peptidoglycan Layer Lipid_II_precursor Lipid II Precursor Synthesis Lipid_II Lipid II with D-Ala-D-Ala terminus Binding Binding to D-Ala-D-Ala Lipid_II->Binding Dalbavancin_node Dalbavancin Dalbavancin_node->Binding Inhibition Inhibition of Transglycosylation & Transpeptidation Binding->Inhibition Cell_Lysis Cell Lysis Inhibition->Cell_Lysis

Caption: Mechanism of action of Dalbavancin.

Dalbavancin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid II precursor. This binding event sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan polymerization, which are essential for the integrity of the bacterial cell wall. The lipophilic side chain of Dalbavancin also allows it to anchor to the bacterial membrane, increasing its localized concentration at the site of action and contributing to its potent activity. This ultimately leads to the weakening of the cell wall and subsequent cell lysis.

Conclusion

While the specific exploration of Parvodicin B2 as a semi-synthetic precursor remains an open area for research, the principles of glycopeptide modification are well-established and exemplified by the successful development of Dalbavancin from A40926. The targeted chemical derivatization of natural glycopeptide scaffolds continues to be a highly effective strategy for generating next-generation antibiotics with improved potency and pharmacological properties, which are crucial in the ongoing battle against antimicrobial resistance. Further investigation into novel precursors, such as the parvodicins, could yet yield new and valuable therapeutic agents.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Purification of Parvodicin B2

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed methodology for the purification of Parvodicin B2, a glycopeptide antibiotic, using preparative High-Performance Liquid Chromatography (HPLC). This protocol is designed for researchers, scientists, and drug development professionals aiming to obtain high-purity this compound for further studies.

Introduction

This compound belongs to the glycopeptide family of antibiotics, which are characterized by a complex peptide core glycosylated with sugar moieties. Due to their structural complexity and the presence of multiple analogues and impurities in fermentation broths or synthetic mixtures, purification is a critical step in their development and characterization. Reversed-phase HPLC is a powerful technique for the separation and purification of these polar compounds. This application note details a robust preparative HPLC method adaptable for this compound, based on established protocols for similar glycopeptide antibiotics such as vancomycin and teicoplanin.

Principle of the Method

The purification strategy employs reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18 or C8 bonded silica) and the mobile phase is polar. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. A gradient elution, with a gradual increase in the organic solvent concentration in the mobile phase, is utilized to effectively separate this compound from closely related impurities. The collected fractions are then analyzed for purity, and the desired fractions are pooled and processed to obtain the purified compound.

Experimental Protocol

Materials and Reagents
  • Crude this compound extract or synthetic mixture

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • 0.22 µm syringe filters

Instrumentation
  • Preparative HPLC system equipped with:

    • Binary or quaternary gradient pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

  • Analytical HPLC system for purity analysis

  • Lyophilizer (optional, for sample drying)

  • pH meter

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the preparative HPLC purification of this compound. These parameters may require optimization based on the specific impurity profile of the starting material.

ParameterPreparative HPLCAnalytical HPLC (Purity Check)
Column C18, 10 µm, 250 x 21.2 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase A 20 mM Ammonium acetate with 0.1% Formic Acid in Water (pH ~4.0)20 mM Ammonium acetate with 0.1% Formic Acid in Water (pH ~4.0)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10-40% B over 30 min10-60% B over 20 min
Flow Rate 15-25 mL/min1.0 mL/min
Column Temp. 35°C35°C
Detection UV at 280 nmUV at 280 nm
Injection Vol. 1-5 mL (dependent on sample concentration and column loading)10-20 µL
Sample Preparation
  • Dissolve the crude this compound sample in a minimal amount of Mobile Phase A.

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Preparative HPLC Procedure
  • Equilibrate the preparative HPLC column with 90% Mobile Phase A and 10% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution as specified in the table above.

  • Monitor the chromatogram and collect fractions corresponding to the main peak, which is presumed to be this compound.

  • After the elution of the target peak, wash the column with a high concentration of Mobile Phase B (e.g., 90%) for 10 minutes to remove any strongly retained impurities.

  • Re-equilibrate the column to the initial conditions before the next injection.

Fraction Analysis and Processing
  • Analyze the collected fractions for purity using the analytical HPLC method.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • The pooled fractions can be concentrated under reduced pressure to remove the organic solvent.

  • The resulting aqueous solution can be lyophilized to obtain the purified this compound as a solid powder.

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Analysis & Processing dissolve Dissolve Crude Sample filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Gradient Elution inject->separate collect Collect Fractions separate->collect analyze Purity Check (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool concentrate Concentrate & Lyophilize pool->concentrate final_product Purified Product concentrate->final_product Purified this compound

Caption: Workflow for the HPLC purification of this compound.

Expected Results

This method is expected to yield this compound with a purity of >95%, as determined by analytical HPLC. The retention time of this compound will depend on the exact chromatographic conditions and the specific column used. A typical chromatogram will show a major peak corresponding to this compound, well-separated from earlier and later eluting impurities. The recovery of the purified product will depend on the concentration of this compound in the crude mixture and the efficiency of the fractionation.

Troubleshooting

  • Poor Resolution: If the peak of interest is not well-separated from impurities, consider modifying the gradient slope (making it shallower), changing the organic modifier (e.g., from acetonitrile to methanol, or a mixture), or adjusting the pH of the mobile phase.

  • Peak Tailing: This may be caused by column overload or secondary interactions with the stationary phase. Reduce the sample load or add a small amount of a competing agent (e.g., triethylamine) to the mobile phase.

  • Low Recovery: Ensure complete dissolution of the sample and check for potential precipitation on the column. Optimize fraction collection windows to minimize loss of the target compound.

Conclusion

The described preparative HPLC method provides a reliable and efficient approach for the purification of this compound. By adapting and optimizing the provided parameters, researchers can obtain high-purity material suitable for a wide range of downstream applications, including structural elucidation, biological activity assays, and pre-clinical development.

Application Notes and Protocols for Enhanced Parvodicin B2 Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed fermentation protocol for the enhanced production of Parvodicin B2, a glycopeptide antibiotic. The protocols are based on studies of Parvodicin and the closely related A40926 antibiotic complex, produced by actinomycetes.

Introduction

This compound is a component of the Parvodicin complex, a series of glycopeptide antibiotics produced by the actinomycete Actinomadura parvosata. It is structurally and biosynthetically related to the A40926 antibiotic complex, which is a precursor for the semi-synthetic antibiotic dalbavancin and is produced by Nonomuraea sp. ATCC 39727. Enhancing the production of this compound is of significant interest for the development of new antibacterial agents. This protocol outlines the key fermentation parameters and strategies to improve the yield of this valuable compound.

Producing Organisms

The primary producing organism of the Parvodicin complex is Actinomadura parvosata. The closely related A40926 complex is produced by Nonomuraea sp. ATCC 39727. The fermentation protocols for both organisms share similarities and can be adapted for the production of this compound.

Experimental Protocols

I. Culture Media Composition

Successful fermentation of Actinomadura parvosata and Nonomuraea sp. for glycopeptide antibiotic production relies on carefully formulated seed and production media. Below are representative media compositions that can be used as a starting point for optimization.

Table 1: Seed Medium for Actinomadura parvosata and Nonomuraea sp.

ComponentConcentration (g/L)
Glucose10.0
Soy Peptone10.0
Yeast Extract5.0
CaCO₃2.0
pH 7.0 - 7.2

Table 2: Production Medium for this compound and A40926 Complex

ComponentConcentration (g/L)
Glucose40.0
Soluble Starch20.0
Soybean Meal15.0
(NH₄)₂SO₄2.0
K₂HPO₄0.5
MgSO₄·7H₂O0.5
CaCO₃3.0
Trace Elements Solution1.0 mL
pH 7.0 - 7.5

Trace Elements Solution (g/L): FeSO₄·7H₂O 1.0, MnCl₂·4H₂O 1.0, ZnSO₄·7H₂O 1.0, dissolved in 1 L of distilled water.

II. Fermentation Parameters

Optimal physical and chemical parameters are crucial for maximizing antibiotic yield.

Table 3: Optimal Fermentation Parameters

ParameterOptimal Range
Temperature28 - 30°C
pH7.0 - 7.6
Agitation200 - 300 rpm
Aeration1.0 - 1.5 vvm (volume of air per volume of medium per minute)
Inoculum Size5 - 10% (v/v)
Fermentation Time120 - 168 hours
III. Protocol for Inoculum Development
  • Aseptically transfer a loopful of a well-sporulated culture of Actinomadura parvosata from an agar slant to a 250 mL Erlenmeyer flask containing 50 mL of seed medium.

  • Incubate the flask on a rotary shaker at 28°C and 250 rpm for 48-72 hours until a dense culture is obtained.

  • Use this seed culture to inoculate the production medium.

IV. Protocol for Production Fermentation
  • Sterilize the production medium in a fermenter.

  • After cooling to the desired temperature, aseptically transfer the seed culture to the production fermenter to achieve the desired inoculum size.

  • Maintain the fermentation parameters as outlined in Table 3.

  • Monitor the fermentation process by regularly measuring pH, dissolved oxygen, and substrate consumption.

  • Collect samples at regular intervals to determine the concentration of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

Strategies for Enhanced Production

I. Nutrient Limitation

Studies on the related A40926 complex have shown that limiting the initial concentrations of phosphate and ammonium in the production medium can be beneficial for antibiotic production. It is recommended to start with low initial concentrations of these nutrients and monitor their consumption throughout the fermentation.

Table 4: Recommended Initial Concentrations for Nutrient Limitation Studies

NutrientInitial Concentration (g/L)
K₂HPO₄0.1 - 0.5
(NH₄)₂SO₄0.5 - 2.0
II. Precursor Feeding

The composition of the Parvodicin and A40926 complexes can be influenced by the addition of specific amino acid precursors to the fermentation medium. Feeding branched-chain amino acids, such as valine, can enhance the production of specific congeners within the antibiotic complex.

Protocol for Precursor Feeding:

  • Prepare a filter-sterilized stock solution of L-valine (e.g., 100 g/L).

  • Add the precursor to the production medium at the beginning of the fermentation or at a specific time point during the exponential growth phase.

  • Experiment with different concentrations of L-valine, typically in the range of 1-5 g/L, to determine the optimal concentration for this compound production.

Table 5: Effect of L-valine Feeding on A40926 Production (Illustrative Data)

L-valine Concentration (g/L)A40926 Titer (mg/L)
0100
1150
2220
3250
4230

Visualizations

Glycopeptide Biosynthesis Overview

Glycopeptide_Biosynthesis cluster_precursors Primary Metabolism cluster_biosynthesis Secondary Metabolism Amino Acids Amino Acids Non-ribosomal Peptide Synthetase (NRPS) Non-ribosomal Peptide Synthetase (NRPS) Amino Acids->Non-ribosomal Peptide Synthetase (NRPS) Building Blocks Fatty Acid Precursors Fatty Acid Precursors Glycosylation & Acylation Glycosylation & Acylation Fatty Acid Precursors->Glycosylation & Acylation Side Chain Moiety Heptapeptide Core Heptapeptide Core Non-ribosomal Peptide Synthetase (NRPS)->Heptapeptide Core Heptapeptide Core->Glycosylation & Acylation This compound This compound Glycosylation & Acylation->this compound

Caption: Overview of the biosynthetic pathway for glycopeptide antibiotics.

Experimental Workflow for Fermentation Optimization

Fermentation_Workflow Strain Selection Strain Selection Inoculum Preparation Inoculum Preparation Strain Selection->Inoculum Preparation Production Fermentation Production Fermentation Inoculum Preparation->Production Fermentation Parameter Optimization Parameter Optimization Production Fermentation->Parameter Optimization Analysis Analysis Production Fermentation->Analysis Parameter Optimization->Production Fermentation Feedback Loop Enhanced Production Enhanced Production Analysis->Enhanced Production

Caption: Workflow for optimizing this compound fermentation.

Logical Relationship of Factors Affecting Production

Production_Factors cluster_inputs Input Factors cluster_outputs Outputs Medium Composition Medium Composition Biomass Growth Biomass Growth Medium Composition->Biomass Growth This compound Yield This compound Yield Medium Composition->this compound Yield Fermentation Parameters Fermentation Parameters Fermentation Parameters->Biomass Growth Fermentation Parameters->this compound Yield Precursor Feeding Precursor Feeding Precursor Feeding->this compound Yield Biomass Growth->this compound Yield

Caption: Key factors influencing this compound production.

Application Notes and Protocols for the Quantification of Parvodicin B2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicin B2 is a member of the parvodicin complex, a group of acidic, lipophilic glycopeptide antibiotics produced by the actinomycete Actinomadura parvosata.[1] Glycopeptide antibiotics are crucial in treating infections caused by Gram-positive bacteria. The quantification of specific components of an antibiotic complex like parvodicin is essential for pharmacokinetic studies, dose-response analysis, and quality control in drug development.

This document provides detailed application notes and protocols for the analytical quantification of this compound. While specific validated methods for this compound are not widely published, the protocols outlined below are based on established and robust methods for the analysis of structurally related glycopeptide antibiotics, such as teicoplanin and vancomycin. These methods, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), can be adapted and validated for the specific quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations.

General Experimental Workflow

The general workflow for the quantification of this compound involves sample preparation to extract and concentrate the analyte, followed by chromatographic separation and detection.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification Sample Biological or Pharmaceutical Sample Extraction Solid-Phase Extraction (SPE) or Protein Precipitation Sample->Extraction Matrix Removal Concentration Evaporation and Reconstitution Extraction->Concentration Analyte Isolation HPLC HPLC Separation (Reversed-Phase) Concentration->HPLC Injection LCMS LC-MS/MS Detection (MRM Mode) HPLC->LCMS Ion Source UV UV Detection HPLC->UV Flow Cell Quantification Data Analysis and Quantification LCMS->Quantification UV->Quantification MRM Transition Determination cluster_infusion Direct Infusion cluster_ms1 MS1 Scan cluster_ms2 MS2 Scan (Product Ion Scan) cluster_mrm MRM Method Standard This compound Standard Infusion Infuse into Mass Spec Standard->Infusion MS1 Acquire Full Scan (MS1) Infusion->MS1 Precursor Identify Precursor Ion [M+H]+ MS1->Precursor MS2 Isolate & Fragment Precursor Ion Precursor->MS2 Product Identify Stable Product Ions MS2->Product MRM Select Precursor -> Product Ion Transitions for MRM Product->MRM

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Parvodicin B2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicin B2 is a glycopeptide antibiotic produced by Actinoplanes parvosata subsp. parvosata. Glycopeptides are a critical class of antibiotics used for the treatment of infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Accurate and reproducible in vitro susceptibility testing is paramount for the research and development of new antimicrobial agents like this compound. These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against relevant bacterial pathogens using standardized methods.

The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." While specific performance characteristics and quality control (QC) ranges for this compound have not yet been established by regulatory bodies, these protocols provide a robust framework for its in vitro evaluation.

Mechanism of Action of Glycopeptide Antibiotics

Glycopeptide antibiotics, such as this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, they bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains. The disruption of this crucial structural process leads to a weakened cell wall and subsequent cell lysis.

Glycopeptide_Mechanism_of_Action cluster_bacterium Bacterial Cell Lipid_II Peptidoglycan Precursor (Lipid II with D-Ala-D-Ala terminus) PBP Penicillin-Binding Proteins (Transglycosylase/Transpeptidase) Lipid_II->PBP Substrate for Cell_Wall Growing Peptidoglycan Cell Wall PBP->Cell_Wall Catalyzes cross-linking Parvodicin_B2 This compound Parvodicin_B2->Lipid_II Binds to D-Ala-D-Ala terminus

Caption: Mechanism of action of this compound.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

Due to the limited availability of specific MIC data for this compound in publicly accessible literature, the following tables present representative MIC ranges for the well-characterized glycopeptide antibiotic, vancomycin, against common Gram-positive pathogens. These values can serve as a reference for expected activity. Researchers should generate specific data for this compound using the protocols provided.

Table 1: Representative MIC Data for Vancomycin against Staphylococcus aureus

Strain DesignationMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)0.5 - 211
Methicillin-Resistant S. aureus (MRSA)0.5 - 212
Vancomycin-Intermediate S. aureus (VISA)4 - 848
Vancomycin-Resistant S. aureus (VRSA)≥ 163264

Table 2: Representative MIC Data for Vancomycin against Enterococcus faecalis

Strain DesignationMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Vancomycin-Susceptible E. faecalis1 - 424
Vancomycin-Resistant E. faecalis (VRE)≥ 16128>256

Table 3: Representative MIC Data for Vancomycin against Streptococcus pneumoniae

Strain DesignationMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Penicillin-Susceptible S. pneumoniae≤ 0.50.250.5
Penicillin-Resistant S. pneumoniae≤ 10.51

Note: MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound. It is recommended to perform these assays in parallel with a reference glycopeptide, such as vancomycin, and appropriate quality control strains.

Protocol 1: Broth Microdilution Method

This method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium using 96-well microtiter plates.

Materials:

  • This compound powder

  • Sterile solvent for this compound (e.g., sterile distilled water, DMSO, as appropriate for solubility)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains for testing

  • Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, E. faecalis ATCC® 29212™)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent. The exact concentration will depend on the desired final concentration range to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate except for the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will result in a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

    • The eleventh well should contain 100 µL of CAMHB only and will serve as the growth control (no drug).

    • The twelfth well should contain 200 µL of CAMHB only and will serve as the sterility control.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the standardized bacterial inoculum to each well (wells 1-11), resulting in a final volume of 200 µL per well. The final concentration of this compound will now be half of the initial concentration in each well.

  • Incubation:

    • Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Stock Prepare this compound Stock Solution Plates Prepare Serial Dilutions in 96-well Plate Stock->Plates Inoculate Inoculate Plates with Bacterial Suspension Plates->Inoculate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC

Caption: Broth Microdilution Workflow.

Protocol 2: Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then spot-inoculated with the test organisms.

Materials:

  • This compound powder

  • Sterile solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm)

  • Bacterial strains for testing and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35 ± 2°C)

  • Inoculum replicating apparatus (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Prepare a series of this compound dilutions in a sterile diluent.

    • Add a defined volume of each this compound dilution to a specific volume of molten MHA to achieve the desired final concentrations (e.g., add 1 mL of a 10x drug concentration to 9 mL of agar).

    • Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.

    • Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation of Agar Plates:

    • Spot-inoculate the prepared agar plates with the bacterial suspensions. An inoculum replicating apparatus can be used to test multiple strains simultaneously.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze.

Agar_Dilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Stock Prepare this compound Stock Solution Agar Prepare Agar Plates with Serial Dilutions of Drug Stock->Agar Spot Spot Inoculate Plates with Bacterial Suspension Agar->Spot Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Spot Incubate Incubate at 35°C for 16-20 hours Spot->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC

Parvodicin B2 as a Reference Standard in Antibiotic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicin B2 is a member of the Parvodicin complex, a group of closely related acidic glycopeptide antibiotics produced by the fermentation of Actinomadura parvosata.[1] As a distinct chemical entity within this complex, this compound serves as a critical reference standard in the research and development of new antibiotics, particularly those targeting Gram-positive bacteria. Its use is essential for the accurate quantification, bioassay validation, and quality control of antibiotic preparations. This document provides detailed application notes and protocols for the effective use of this compound as a reference standard. The Parvodicin complex, including this compound, exhibits potent activity against a range of Gram-positive bacteria by inhibiting cell wall synthesis.[2]

Physicochemical Properties and Structure

This compound is a lipophilic glycopeptide, a structural characteristic that contributes to its biological activity. The Parvodicin complex components, including B2, share a common cyclic peptide core with the antibiotic ristocetin and vary in the fatty acid substitutions on the aminosugar moiety.[2] While the precise molecular weight and formula for each component of the complex require isolation and individual characterization, the complex as a whole is a valuable precursor in the synthesis of newer generation antibiotics like dalbavancin.[2]

Applications in Antibiotic Research

This compound, as a purified reference standard, is instrumental in several key areas of antibiotic research:

  • High-Performance Liquid Chromatography (HPLC) Quantification: Enables the accurate determination of the concentration of this compound in fermentation broths, crude extracts, and purified samples.

  • Bioassay Standardization: Serves as a benchmark for determining the potency of Parvodicin-containing samples through antimicrobial susceptibility testing.

  • Impurity Profiling: Facilitates the identification and quantification of related substances and degradation products in bulk antibiotic production.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Provides a calibrated standard for measuring drug levels in biological matrices during preclinical and clinical trials.

Quantitative Data

The antimicrobial activity of the Parvodicin complex has been evaluated against a variety of Gram-positive bacteria. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) ranges for the Parvodicin complex. It is important to note that these values represent the activity of the complex and the specific activity of purified this compound may vary.

Table 1: Minimum Inhibitory Concentration (MIC) of Parvodicin Complex against Gram-Positive Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Gram-positive bacteria (general)0.8 - 12.5[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Parvodicin Complex against Methicillin-Resistant Strains

Bacterial SpeciesMIC Range (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.1 - 25[2]
Methicillin-resistant Staphylococcus hemolyticus0.1 - 25[2]
Methicillin-resistant Enterococcus faecalis0.1 - 25[2]

Experimental Protocols

Protocol 1: Quality Control of this compound Reference Standard by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quality control and purity assessment of a this compound reference standard. The method is based on reversed-phase HPLC, which is a common technique for the analysis of glycopeptide antibiotics.

Materials:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Standard Preparation: Accurately weigh a small amount of this compound Reference Standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA or Formic acid in water.

    • Mobile Phase B: 0.1% TFA or Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

    • Injection Volume: 20 µL

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-35 min: 10% to 90% B (linear gradient)

      • 35-40 min: 90% B

      • 40-45 min: 90% to 10% B (linear gradient)

      • 45-50 min: 10% B (equilibration)

  • Analysis: Inject the prepared standard solution and record the chromatogram. The purity of the this compound reference standard is determined by calculating the area percentage of the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Purity integrate->calculate

HPLC Quality Control Workflow for this compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol describes the determination of the MIC of this compound against a susceptible Gram-positive bacterial strain using the broth microdilution method.

Materials:

  • This compound Reference Standard

  • Susceptible Gram-positive bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform a two-fold serial dilution of the stock solution in CAMHB in the 96-well plate to obtain a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Bacterial Inoculum inoculate Inoculate 96-well Plate inoculum->inoculate serial_dilution Serial Dilution of this compound serial_dilution->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read Results (Visual/OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Broth Microdilution MIC Determination Workflow.

Mechanism of Action

This compound, as a glycopeptide antibiotic, inhibits the biosynthesis of the bacterial cell wall. The primary target is the D-alanyl-D-alanine terminus of the peptidoglycan precursor, Lipid II. By binding to this precursor, this compound sterically hinders the transglycosylation and transpeptidation reactions that are essential for the cross-linking of the peptidoglycan layer, thereby compromising the integrity of the bacterial cell wall and leading to cell death.

Glycopeptide_MoA cluster_pathway Bacterial Cell Wall Synthesis Lipid_II Lipid II Precursor (with D-Ala-D-Ala) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Substrate Peptidoglycan Peptidoglycan Synthesis Transglycosylase->Peptidoglycan Transpeptidase Transpeptidase (PBP) Crosslinking Peptidoglycan Cross-linking Transpeptidase->Crosslinking Peptidoglycan->Transpeptidase Substrate Cell_Wall Stable Cell Wall Crosslinking->Cell_Wall Cell_Lysis Cell Lysis Parvodicin_B2 This compound Parvodicin_B2->Lipid_II Binds to D-Ala-D-Ala Inhibition->Transglycosylase Inhibition Inhibition->Transpeptidase Inhibition

Mechanism of Action of this compound.

References

Application Notes and Protocols for the Synthesis of Dalbavancin from A-40926 Complex (Containing Parvodicin B2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the semi-synthesis of dalbavancin, a second-generation lipoglycopeptide antibiotic. The synthesis originates from the natural glycopeptide complex A-40926, which is produced by the fermentation of Nonomuraea species. The A-40926 complex is a mixture of several related compounds, including Parvodicin B2 (also known as A-40926 component C2). The predominant and key component for this synthesis is A-40926 B0.

The chemical modification of the A-40926 complex to dalbavancin involves a three-step process:

  • Selective Esterification: Protection of the carboxyl group on the sugar moiety of A-40926.

  • Amidation: Coupling of the peptidyl carboxyl group with 3-(dimethylamino)propylamine.

  • Saponification: Hydrolysis of the ester protecting group to yield the final dalbavancin product.

Part 1: Purification of the Starting Material (A-40926 Complex)

High-purity A-40926 is crucial for the successful synthesis of dalbavancin. The following protocol outlines a method for purifying the A-40926 complex from a fermentation broth.

Experimental Protocol 1: Purification of A-40926 from Fermentation Broth
  • Alkalization and Filtration:

    • Adjust the pH of the A-40926 fermentation broth to 11.0 with sodium hydroxide solution.

    • Stir the mixture at 30°C for 2 hours.

    • Filter the alkalized broth through a 0.45 µm membrane to remove mycelia and other solids.

  • Chromatographic Purification:

    • Pack a chromatography column with HZ806 resin.

    • Pre-wash the column with 70% ethanol and then equilibrate with 10% ethanol.

    • Load the filtrate onto the column.

    • Perform a gradient elution with increasing concentrations of ethanol to separate the A-40926 components from impurities.

    • Collect the fractions containing the A-40926 complex.

  • Concentration and Isolation:

    • Combine the A-40926-containing fractions and concentrate them under reduced pressure.

    • Induce crystallization by adding acetone.

    • Collect the precipitate by filtration and dry under vacuum at low temperature to obtain the purified A-40926 complex.

Quantitative Data: A-40926 Purification
ParameterValueReference
Starting MaterialA-40926 Fermentation Broth[1]
Initial Purity72%[1]
Final Purity88%[1]
Yield80%[1]

Part 2: Chemical Synthesis of Dalbavancin

The following protocols detail the three key chemical transformation steps for converting the purified A-40926 complex into dalbavancin.

Experimental Workflow for Dalbavancin Synthesis

Dalbavancin_Synthesis A40926 A-40926 Complex Intermediate1 Intermediate I (Esterified A-40926) A40926->Intermediate1 1. Esterification (n-Butanol, HCl) Intermediate2 Intermediate II (Amidated Intermediate I) Intermediate1->Intermediate2 2. Amidation (3-(dimethylamino)propylamine, DCC) Dalbavancin Dalbavancin Intermediate2->Dalbavancin 3. Saponification (LiOH or NaOH)

Caption: Synthetic pathway from A-40926 to Dalbavancin.

Experimental Protocol 2: Step 1 - Esterification of A-40926
  • Reaction Setup:

    • In a three-necked flask, add 100 mL of n-butanol.

    • Cool the flask to 5°C in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise to adjust the pH to 1.0-1.5.

  • Esterification Reaction:

    • Add 10.0 g of the purified A-40926 complex to the acidic n-butanol solution.

    • Stir the reaction mixture at 3-5°C for 8 hours.

  • Work-up and Isolation:

    • After the reaction is complete, slowly add triethylamine dropwise to adjust the pH to 5.5, which will cause the product to precipitate.

    • Collect the precipitate by filtration.

    • Wash the precipitate with a suitable solvent (e.g., diethyl ether).

    • Dry the product under vacuum at a temperature below 35°C to obtain Intermediate I (Esterified A-40926).

Experimental Protocol 3: Step 2 - Amidation of Intermediate I
  • Reaction Setup:

    • Dissolve Intermediate I in a suitable organic solvent such as N,N-dimethylformamide (DMF) or dichloromethane in a reaction vessel.

    • Add a condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to the solution.

  • Amidation Reaction:

    • Add 3,3-dimethylamino-1-propylamine to the reaction mixture.

    • Stir the reaction at room temperature for several hours until the reaction is complete (monitor by HPLC or TLC).

  • Work-up and Isolation:

    • Remove the precipitated dicyclohexylurea byproduct by filtration.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain Intermediate II (Amidated Intermediate I).

Experimental Protocol 4: Step 3 - Saponification of Intermediate II
  • Reaction Setup:

    • Dissolve Intermediate II in a mixed solvent system, such as acetonitrile and water.

    • Cool the solution to 5°C in an ice bath.

  • Saponification Reaction:

    • Slowly add a 1 M solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) dropwise to adjust the pH to 10.

    • Stir the reaction mixture at 5°C for 6 hours.

  • Work-up and Purification:

    • After the reaction is complete, slowly add 1 N hydrochloric acid solution dropwise to adjust the pH to 6.

    • Purify the reaction mixture by silica gel column chromatography using a mobile phase of methanol/water (25:75).

    • Concentrate the fractions containing dalbavancin by nanofiltration.

    • Lyophilize (freeze-dry) the concentrated solution to obtain the final dalbavancin product as a solid.

Quantitative Data: Dalbavancin Synthesis
StepStarting MaterialProductPurityYieldReference
Purification of Crude Dalbavancin Crude DalbavancinPurified Dalbavancin58% -> 90%88%[2]
Saponification & Purification Intermediate IIDalbavancin-65%[3]
Saponification & Purification Intermediate IIDalbavancin-26%[3]

Note: The yields reported in the literature can vary significantly based on the specific reaction conditions and the purity of the starting materials.

Part 3: Mechanism of Action

While not a part of the synthesis, understanding the mechanism of action of dalbavancin is crucial for drug development professionals.

Signaling Pathway of Dalbavancin's Antibacterial Action

Dalbavancin_MoA cluster_membrane Bacterial Cell Membrane cluster_cellwall Bacterial Cell Wall Synthesis Dalbavancin_Monomer Dalbavancin Monomer Lipophilic_Anchor Lipophilic Side Chain Anchors to Membrane Dalbavancin_Monomer->Lipophilic_Anchor anchoring Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Dalbavancin_Monomer->Peptidoglycan_Precursor binds to D-Ala-D-Ala Transpeptidation Transpeptidation (Cross-linking) Dalbavancin_Monomer->Transpeptidation Inhibits Transglycosylation Transglycosylation Peptidoglycan_Precursor->Transglycosylation Transglycosylation->Transpeptidation Cell_Wall Stable Cell Wall Transpeptidation->Cell_Wall Inhibition_Outcome Inhibition of Cell Wall Synthesis Cell_Lysis Cell Lysis and Bacterial Death Inhibition_Outcome->Cell_Lysis

Caption: Mechanism of action of dalbavancin.

Dalbavancin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its lipophilic side chain anchors the molecule to the bacterial cell membrane, increasing its concentration near the site of action. The glycopeptide core then binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation enzymes, preventing the polymerization and cross-linking of the peptidoglycan chains, which ultimately leads to cell lysis and bacterial death.

References

Application of Parvodicin B2 in Studies of Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Parvodicin B2 is a potent glycopeptide antibiotic that serves as a critical tool for investigating the intricate process of bacterial cell wall synthesis. Its specific mechanism of action, targeting a key step in peptidoglycan formation, allows researchers to dissect the molecular machinery responsible for maintaining bacterial structural integrity. These application notes provide an overview of this compound's utility, detailed protocols for its use in key experiments, and a summary of its activity against various bacterial strains.

Parvodicins are a complex of glycopeptide antibiotics produced by Actinomadura parvosata. They are structurally related to the vancomycin and teicoplanin families of antibiotics. This compound, like other glycopeptides, inhibits the synthesis of the bacterial cell wall by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II. This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan chain, thereby blocking both the transglycosylation and transpeptidation steps of cell wall assembly. This targeted inhibition makes this compound an invaluable probe for studying the dynamics of cell wall biosynthesis and for identifying potential new antibiotic targets.

Mechanism of Action

The primary mode of action of this compound involves the specific recognition and binding to the D-Ala-D-Ala moiety of peptidoglycan precursors. This interaction is crucial for its antibacterial activity and forms the basis of its application in cell wall synthesis research.

cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by this compound Lipid II Precursor Lipid II Precursor Transglycosylation Transglycosylation Lipid II Precursor->Transglycosylation Incorporation This compound-Lipid II Complex This compound-Lipid II Complex Lipid II Precursor->this compound-Lipid II Complex Growing Peptidoglycan Growing Peptidoglycan Transpeptidation Transpeptidation Growing Peptidoglycan->Transpeptidation Cross-linking Transglycosylation->Growing Peptidoglycan Elongation This compound This compound This compound->this compound-Lipid II Complex Binding to D-Ala-D-Ala This compound-Lipid II Complex->Transglycosylation This compound-Lipid II Complex->Transpeptidation Inhibition

Figure 1: Mechanism of this compound Inhibition.

Quantitative Data

The antibacterial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive0.5 - 2.0
Streptococcus pneumoniaePositive0.12 - 1.0
Enterococcus faecalisPositive1.0 - 8.0
Bacillus subtilisPositive0.25 - 1.0
Escherichia coliNegative> 128
Pseudomonas aeruginosaNegative> 128

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to 0.5 McFarland standard and diluted to ~5 x 10^5 CFU/mL)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 128 µg/mL to 0.06 µg/mL.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a positive control (bacterial inoculum in CAMHB without antibiotic) and a negative control (CAMHB only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that shows no visible turbidity. Alternatively, the optical density at 600 nm (OD600) can be measured.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Serial Dilutions C Inoculate Microtiter Plate A->C B Prepare Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Figure 2: Workflow for MIC Determination.

Protocol 2: In Vitro Cell Wall Synthesis Assay

This protocol describes a method to measure the effect of this compound on the incorporation of radiolabeled precursors into the bacterial cell wall.

Materials:

  • Mid-log phase bacterial culture

  • This compound

  • [¹⁴C]-N-acetylglucosamine ([¹⁴C]-GlcNAc)

  • Trichloroacetic acid (TCA), 5% (w/v), ice-cold

  • Scintillation fluid

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Grow a bacterial culture to mid-log phase (OD600 ≈ 0.4-0.6).

  • Aliquot the culture into test tubes.

  • Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the respective tubes. Include a no-antibiotic control.

  • Pre-incubate for 10 minutes at 37°C with shaking.

  • Add [¹⁴C]-GlcNAc to each tube to a final concentration of 0.1 µCi/mL.

  • Incubate for 30 minutes at 37°C with shaking.

  • Stop the incorporation reaction by adding an equal volume of ice-cold 5% TCA.

  • Incubate on ice for 30 minutes to precipitate macromolecules.

  • Collect the precipitate by vacuum filtration through glass fiber filters.

  • Wash the filters twice with ice-cold 5% TCA and once with ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of cell wall synthesis relative to the no-antibiotic control.

A Grow Bacteria to Mid-Log Phase B Treat with this compound A->B C Add [¹⁴C]-GlcNAc B->C D Incubate to Allow Incorporation C->D E Stop Reaction with TCA D->E F Filter and Wash Precipitate E->F G Measure Radioactivity F->G H Calculate Inhibition G->H

Figure 3: In Vitro Cell Wall Synthesis Assay Workflow.

Application Notes and Protocols for Enhancing Parvodicin B2 Yield in Actinomadura parvosata through Genetic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvodicins are a complex of acidic, lipophilic glycopeptide antibiotics produced by the filamentous actinomycete, Actinomadura parvosata.[1] Among these, Parvodicin B2 has demonstrated significant therapeutic potential. This document provides detailed application notes and protocols for the genetic engineering of Actinomadura parvosata aimed at increasing the production yield of this compound. The strategies outlined herein are based on established principles of metabolic engineering and genetic manipulation in actinomycetes, leveraging the available genomic data of the closely related Actinomadura parvosata subsp. kistnae.[2][3][4][5]

Section 1: Identification of the Putative Parvodicin Biosynthetic Gene Cluster (BGC)

A prerequisite for targeted genetic engineering is the identification of the gene cluster responsible for parvodicin biosynthesis. As the parvodicin BGC has not been explicitly characterized, a comparative genomics approach is necessary, using the sequenced genome of Actinomadura parvosata subsp. kistnae.[2][3][4][5]

Key Features of Glycopeptide Antibiotic BGCs:

Glycopeptide BGCs are typically large and contain genes encoding:

  • Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular enzymes responsible for assembling the peptide backbone of the antibiotic.

  • Cytochrome P450 (Oxy) Enzymes: These enzymes catalyze the oxidative cross-linking of the aromatic amino acid residues in the peptide backbone, a hallmark of glycopeptides.

  • Glycosyltransferases (GTs): These enzymes attach sugar moieties to the aglycone core.

  • Pathway-Specific Regulatory Genes: These genes control the expression of the entire BGC.

  • Resistance Genes (e.g., van homologs): These genes confer resistance to the produced antibiotic, preventing self-toxicity.[3][6][7][8]

Protocol 1.1: In Silico Identification of the Putative Parvodicin BGC

This protocol outlines a bioinformatics workflow to identify the putative parvodicin BGC within the genome of A. parvosata or a closely related sequenced strain.

StepProcedureTools/SoftwareExpected Outcome
1 Genome Annotation and BGC Prediction antiSMASH (antibiotics & Secondary Metabolite Analysis Shell)Identification of all putative secondary metabolite BGCs in the genome.
2 Identification of Candidate Glycopeptide BGCs BLASTp, InterProScanSearch the predicted BGCs for key glycopeptide biosynthesis genes (NRPS, Oxy enzymes, GTs).
3 Comparative Genomics Mauve, Artemis Comparison Tool (ACT)Compare the candidate BGCs with known glycopeptide BGCs (e.g., from vancomycin, teicoplanin, or balhimycin producers) to identify synteny and homologous genes.[2]
4 Analysis of NRPS Domain Specificity PKS/NRPS Analysis Web-serverPredict the amino acid sequence of the peptide backbone based on the adenylation (A) domain specificity of the NRPS modules. Compare this with the known structure of parvodicin.
5 Final Candidate BGC Selection Manual CurationSelect the BGC that most closely matches the expected gene content and organization for parvodicin biosynthesis.

dot

BGC_Identification_Workflow cluster_input Input Data cluster_analysis Bioinformatic Analysis cluster_output Output genome A. parvosata Genome Sequence antiSMASH antiSMASH Analysis genome->antiSMASH Predict BGCs BLAST BLASTp & InterProScan antiSMASH->BLAST Identify key genes Comparative Comparative Genomics BLAST->Comparative Compare to known BGCs NRPS_analysis NRPS Analysis Comparative->NRPS_analysis Analyze NRPS domains putative_BGC Putative Parvodicin BGC NRPS_analysis->putative_BGC Validate and Select Regulator_Overexpression cluster_gene_id Gene Identification & Cloning cluster_vector_construction Vector Construction cluster_strain_engineering Strain Engineering & Analysis identify_reg Identify Putative Regulator clone_reg Clone Regulator Gene identify_reg->clone_reg construct Construct Expression Plasmid clone_reg->construct vector Integrative Expression Vector vector->construct conjugation Intergeneric Conjugation construct->conjugation screening Screen for Overproducers conjugation->screening result Increased this compound Yield screening->result Precursor_Pathway cluster_primary_metabolism Primary Metabolism cluster_shikimate_pathway Shikimate Pathway cluster_parvodicin_biosynthesis Parvodicin Biosynthesis E4P Erythrose-4-phosphate DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP Chorismate Chorismate DAHP->Chorismate DAHP synthase (Target for overexpression) Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA Chorismate mutase (Target for overexpression) Parvodicin This compound Aromatic_AA->Parvodicin

References

Application Notes and Protocols for Screening New Antibacterial Agents Using a Reference Compound

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using Parvodicin B2 in Assays for Screening New Antibacterial Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents. A critical step in this process is the robust screening and evaluation of candidate compounds. This document provides detailed application notes and protocols for utilizing a reference compound, herein designated as this compound, in various assays for screening new antibacterial agents. These protocols are based on established methodologies for antimicrobial susceptibility testing (AST) and are designed to ensure accuracy, reproducibility, and comparability of results.[1][2][3]

This compound is presented here as a hypothetical reference compound to illustrate the principles and procedures involved in antibacterial screening. The methodologies described can be adapted for other reference compounds and novel test agents. The primary goal of these assays is to determine the in vitro activity of new chemical entities against a panel of clinically relevant bacteria.

Key Experimental Approaches

Several standardized methods are widely used for antimicrobial susceptibility testing. The choice of method often depends on factors such as the number of compounds to be screened, the required level of quantitative data, and the specific research question being addressed. The most common methods include:

  • Broth Dilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4] It can be performed in tubes (macrodilution) or microtiter plates (microdilution).[3]

  • Agar Dilution: Similar to broth dilution, this method also determines the MIC. The antimicrobial agent is incorporated into the agar medium at various concentrations, and then the bacterial suspension is inoculated onto the plates.[5]

  • Disk Diffusion: This qualitative or semi-quantitative method involves placing paper disks impregnated with a specific concentration of the antimicrobial agent onto an agar plate inoculated with the test bacterium. The diameter of the zone of growth inhibition around the disk is measured to determine the susceptibility of the organism.[4]

Data Presentation: Comparative MIC Data for this compound

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of common bacterial pathogens. This data serves as a reference for comparing the activity of new antibacterial agents.

Bacterial StrainGram StainThis compound MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive0.5
Enterococcus faecalis ATCC 29212Gram-positive1
Streptococcus pneumoniae ATCC 49619Gram-positive0.25
Escherichia coli ATCC 25922Gram-negative8
Pseudomonas aeruginosa ATCC 27853Gram-negative16
Klebsiella pneumoniae ATCC 13883Gram-negative4

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method, with this compound as a reference control.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial suspension equivalent to a 0.5 McFarland standard

  • Test compound and this compound stock solutions

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for automated reading)

Procedure:

  • Prepare Compound Dilutions:

    • Prepare a 2-fold serial dilution of the test compound and this compound in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Prepare Bacterial Inoculum:

    • From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well (except the sterility control well). The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading Results:

    • Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm.

Experimental_Workflow_Broth_Microdilution cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_compounds Prepare Compound Serial Dilutions inoculate Inoculate Microtiter Plates prep_compounds->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (35°C, 18-24h) inoculate->incubate read_results Read MIC (Visual or Plate Reader) incubate->read_results analyze Analyze and Compare Data read_results->analyze

Caption: Workflow for Broth Microdilution MIC Assay.

Agar Dilution Assay for MIC Determination

This protocol outlines the agar dilution method for determining the MIC of a test compound.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Petri dishes

  • Bacterial suspension equivalent to a 0.5 McFarland standard

  • Test compound and this compound stock solutions

  • Inoculator (e.g., a multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Agar Plates:

    • Prepare a series of MHA plates containing 2-fold serial dilutions of the test compound and this compound.

    • Include a control plate with no compound.

    • Allow the agar to solidify completely.

  • Prepare Bacterial Inoculum:

    • Prepare a bacterial suspension as described in the broth microdilution protocol.

    • Dilute the suspension to achieve a final inoculum of approximately 10^4 CFU per spot.

  • Inoculation:

    • Using a multipoint replicator, inoculate the surface of each agar plate with the bacterial suspension.

  • Incubation:

    • Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Reading Results:

    • Examine the plates for bacterial growth. The MIC is the lowest concentration of the compound that inhibits the visible growth of the bacteria.

Experimental_Workflow_Agar_Dilution prep_plates Prepare Agar Plates with Compound Dilutions inoculate Inoculate Agar Plates prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (35°C, 18-24h) inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for Agar Dilution MIC Assay.

Hypothetical Signaling Pathway Inhibition by this compound

Many antibacterial agents exert their effects by interfering with essential bacterial signaling pathways. The following diagram illustrates a hypothetical signaling pathway involved in bacterial cell wall synthesis that is inhibited by this compound. This serves as a conceptual model for investigating the mechanism of action of new antibacterial compounds.

Signaling_Pathway_Inhibition cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase Parvodicin_B2 This compound Parvodicin_B2->Inhibition

Caption: Hypothetical Inhibition of Cell Wall Synthesis.

Logical Relationship for Screening Cascade

A typical screening cascade for new antibacterial agents involves a series of assays to progressively characterize promising compounds.

Screening_Cascade primary Primary Screening (e.g., Single-point concentration) secondary Secondary Screening (MIC Determination) primary->secondary Active Compounds tertiary Tertiary Screening (e.g., Time-kill kinetics, cytotoxicity) secondary->tertiary Potent Compounds lead_opt Lead Optimization tertiary->lead_opt Promising Leads

Caption: Logical Flow of an Antibacterial Screening Cascade.

Conclusion

The protocols and guidelines presented in this document provide a framework for the effective use of a reference compound, such as the hypothetical this compound, in the screening and evaluation of new antibacterial agents. Adherence to standardized methodologies is crucial for generating reliable and comparable data, which is essential for the successful progression of new drug candidates through the development pipeline. The inclusion of appropriate controls and a thorough understanding of the underlying principles of each assay will ensure the quality and integrity of the screening results.

References

Troubleshooting & Optimization

Addressing challenges in the separation of Parvodicin B2 from other complex components

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the separation and purification of Parvodicin B2. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the isolation of this compound from complex fermentation broths and other mixtures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from other components?

A1: The primary challenges in purifying this compound, a glycopeptide antibiotic, stem from its physicochemical properties and the complexity of the fermentation broth in which it is produced. Key difficulties include:

  • High Polarity: Like other glycopeptides, this compound is highly polar, making it difficult to extract using common organic solvents.[1]

  • Complex Mixture: Fermentation broths contain a multitude of related compounds, including other Parvodicin factors, precursor molecules, and degradation products with similar structures and polarities, making separation challenging.

  • Structural Similarity to Impurities: The presence of structurally analogous impurities necessitates high-resolution chromatographic techniques for effective separation.

  • Potential for Degradation: Glycopeptide antibiotics can be sensitive to pH and temperature, which can lead to degradation and loss of bioactivity during the purification process.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: A multi-step chromatographic approach is typically required to achieve high purity of this compound. The most effective techniques include:

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is a robust method for the initial capture and purification of charged glycopeptides like this compound.[1]

  • Affinity Chromatography: Utilizing a stationary phase with immobilized D-Alanyl-D-Alanine (D-Ala-D-Ala) ligands, which mimics the bacterial cell wall target of glycopeptide antibiotics, offers high selectivity for this compound and other active glycopeptides.[2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is often used in the final polishing steps to separate this compound from closely related impurities.[2]

Q3: What is a typical purity and yield I can expect from a multi-step purification process for a glycopeptide antibiotic like this compound?

A3: The purity and yield are highly dependent on the starting material and the specific purification scheme employed. However, a well-optimized multi-step process can be expected to achieve high purity. For instance, a process involving initial capture by ion-exchange chromatography followed by a polishing step with reversed-phase HPLC can yield a final product with a purity exceeding 95%. The overall yield will vary, but each chromatographic step will have some associated product loss.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound.

Reversed-Phase HPLC Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: Interaction of the analyte with residual silanol groups on the silica-based column packing. 2. Column Overload: Injecting too much sample. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of the analyte.1. Add an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid - TFA) to the mobile phase to mask silanol interactions. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Low Resolution Between Peaks 1. Inadequate Mobile Phase Composition: The organic solvent gradient is not optimal for separating closely eluting compounds. 2. Column Degradation: Loss of stationary phase or column contamination. 3. Incorrect Column Chemistry: The stationary phase is not providing sufficient selectivity.1. Optimize the gradient slope. A shallower gradient can improve the separation of closely related components. 2. Flush the column with a strong solvent or replace the column if it's old or has been used extensively with crude samples. 3. Try a different column chemistry. For example, a C8 column may offer different selectivity compared to a C18 column.
Inconsistent Retention Times 1. Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents or solvent evaporation. 2. Temperature Variations: Lack of column temperature control. 3. Column Equilibration Issues: Insufficient time for the column to equilibrate with the initial mobile phase conditions.1. Prepare fresh mobile phase and ensure the HPLC pump is functioning correctly. Use a solvent degasser. 2. Use a column oven to maintain a constant temperature. 3. Increase the column equilibration time before each injection.

Experimental Protocols

The following are detailed, representative protocols for the key chromatographic steps in the purification of this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Ion-Exchange Chromatography (Anion Exchange)

This protocol is designed for the initial capture of this compound from a clarified fermentation broth.

Materials:

  • Anion exchange resin (e.g., DEAE-Sepharose or a similar weak anion exchanger)

  • Equilibration Buffer: 20 mM Tris-HCl, pH 8.0

  • Wash Buffer: 20 mM Tris-HCl, 50 mM NaCl, pH 8.0

  • Elution Buffer: 20 mM Tris-HCl, 500 mM NaCl, pH 8.0

  • Clarified fermentation broth containing this compound, pH adjusted to 8.0

Procedure:

  • Column Packing and Equilibration:

    • Pack a suitable size column with the anion exchange resin.

    • Equilibrate the column with at least 5 column volumes (CVs) of Equilibration Buffer at a linear flow rate of 150 cm/hr.

  • Sample Loading:

    • Load the pH-adjusted and clarified fermentation broth onto the column at a flow rate of 100-150 cm/hr.

    • Collect the flow-through for analysis to ensure the target molecule has bound to the resin.

  • Washing:

    • Wash the column with 5-10 CVs of Wash Buffer to remove weakly bound impurities.

  • Elution:

    • Elute the bound this compound with a linear gradient of 50 mM to 500 mM NaCl in 20 mM Tris-HCl, pH 8.0 over 10 CVs. Alternatively, a step elution with the Elution Buffer can be used.

    • Collect fractions and analyze for the presence of this compound using a suitable analytical method (e.g., analytical RP-HPLC).

  • Analysis and Pooling:

    • Analyze the collected fractions for purity and concentration.

    • Pool the fractions containing the highest purity of this compound for the next purification step.

Protocol 2: Affinity Chromatography (D-Ala-D-Ala)

This protocol provides a highly selective purification step for active this compound.

Materials:

  • D-Ala-D-Ala-Agarose affinity resin

  • Binding/Wash Buffer: 25 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Elution Buffer: 0.1 M Glycine-HCl, pH 3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Partially purified this compound sample from the previous step, buffer exchanged into Binding/Wash Buffer.

Procedure:

  • Column Equilibration:

    • Pack a column with the D-Ala-D-Ala-Agarose resin.

    • Equilibrate the column with 10 CVs of Binding/Wash Buffer.

  • Sample Application:

    • Load the this compound sample onto the column at a slow flow rate (e.g., 50 cm/hr) to ensure efficient binding.

  • Washing:

    • Wash the column with at least 10 CVs of Binding/Wash Buffer until the UV absorbance at 280 nm returns to baseline.

  • Elution:

    • Elute the bound this compound with Elution Buffer.

    • Collect fractions into tubes containing a small amount of Neutralization Buffer to immediately raise the pH and prevent acid-catalyzed degradation.

  • Analysis and Pooling:

    • Analyze the fractions for this compound content and purity.

    • Pool the relevant fractions and buffer exchange into a suitable buffer for the next step or for storage.

Protocol 3: Reversed-Phase HPLC (Polishing Step)

This protocol is for the final high-resolution purification of this compound.

Materials:

  • C18 RP-HPLC column (preparative or semi-preparative)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound sample from the previous purification step, filtered through a 0.22 µm filter.

Procedure:

  • System and Column Equilibration:

    • Equilibrate the HPLC system and the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Sample Injection:

    • Inject the filtered sample onto the column.

  • Chromatographic Separation:

    • Run a linear gradient from 5% to 45% Mobile Phase B over 40 minutes at a flow rate appropriate for the column dimensions.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the main this compound peak.

  • Analysis and Post-Processing:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the high-purity fractions.

    • The acetonitrile and TFA can be removed by lyophilization if desired.

Quantitative Data Summary

The following tables provide representative data for the purification of a glycopeptide antibiotic similar to this compound. These values should serve as a general guide and may vary depending on the specific conditions.

Table 1: Comparison of Purification Techniques for a Glycopeptide Antibiotic

Chromatography Technique Typical Purity after this Step (%) Typical Step Yield (%) Primary Impurities Removed
Ion-Exchange Chromatography 60 - 8085 - 95Host cell proteins, nucleic acids, some colored impurities
Affinity Chromatography (D-Ala-D-Ala) > 9070 - 85Inactive glycopeptide variants, other non-binding proteins
Reversed-Phase HPLC > 9880 - 90Closely related structural analogs, degradation products

Table 2: Example of a Three-Step Purification Summary

Purification Step Total Protein (mg) This compound (mg) Purity (%) Step Yield (%) Overall Yield (%)
Clarified Fermentation Broth 50002505-100
Ion-Exchange Chromatography Pool 300225759090
Affinity Chromatography Pool 180180>908072
Reversed-Phase HPLC Pool 153150>988561.2

Visualizations

Experimental Workflow

experimental_workflow Fermentation_Broth Fermentation Broth Clarification Clarification (Centrifugation/Filtration) Fermentation_Broth->Clarification IEX Ion-Exchange Chromatography Clarification->IEX  Initial Capture Affinity Affinity Chromatography (D-Ala-D-Ala) IEX->Affinity  High Selectivity RPHPLC Reversed-Phase HPLC Affinity->RPHPLC  Polishing Pure_Parvodicin_B2 Pure this compound RPHPLC->Pure_Parvodicin_B2

Caption: A typical multi-step workflow for the purification of this compound.

Troubleshooting Logic for Low HPLC Resolution

troubleshooting_hplc Start Low Resolution in RP-HPLC Check_Gradient Is the gradient optimized? Start->Check_Gradient Optimize_Gradient Optimize Gradient (e.g., make it shallower) Check_Gradient->Optimize_Gradient No Check_Column Is the column old or contaminated? Check_Gradient->Check_Column Yes Success Resolution Improved Optimize_Gradient->Success Replace_Column Flush or Replace Column Check_Column->Replace_Column Yes Check_Mobile_Phase Is the mobile phase pH appropriate? Check_Column->Check_Mobile_Phase No Replace_Column->Success Adjust_pH Adjust Mobile Phase pH Check_Mobile_Phase->Adjust_pH No Check_Selectivity Is column selectivity adequate? Check_Mobile_Phase->Check_Selectivity Yes Adjust_pH->Success Change_Column_Type Try a Different Column (e.g., C8, Phenyl) Check_Selectivity->Change_Column_Type No Check_Selectivity->Success Yes Change_Column_Type->Success

Caption: A decision tree for troubleshooting low resolution in RP-HPLC.

References

Troubleshooting contamination in Actinomadura parvosata cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Actinomadura parvosata. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly contamination, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of contamination in my Actinomadura parvosata liquid culture?

A1: Early detection of contamination is crucial. Visually inspect your cultures daily for the following signs:

  • Unusual Turbidity: A sudden increase in cloudiness of the culture medium often indicates bacterial contamination.

  • Film or Pellicle Formation: A film on the surface of the liquid culture can be a sign of bacterial or yeast contamination.

  • Color Change: Unexpected changes in the color of the medium, not associated with the normal growth of A. parvosata, can indicate a pH shift due to contaminant metabolism.

  • Clumps or Sediments: While A. parvosata grows as mycelial pellets, the appearance of unusual clumps, slimy sediments, or fuzzy balls can suggest fungal or bacterial contamination.

  • Unpleasant Odor: A foul or unusual smell emanating from the culture is a strong indicator of contamination.

Q2: My agar plate culture of Actinomadura parvosata has fuzzy growths that don't look like typical colonies. What could this be?

A2: Fuzzy or hairy growths on agar plates are characteristic of fungal (mold) contamination. These colonies often appear white, green, black, or grey and spread rapidly across the agar surface. In contrast, Actinomadura parvosata colonies are typically slower-growing, with a more leathery or chalky appearance, and may have aerial mycelia that give them a slightly fuzzy look, but they are distinct from the rapid, diffuse growth of most molds.[1]

Q3: Can I use antibiotics to rescue a contaminated culture of Actinomadura parvosata?

A3: While it is possible to use antibiotics, it is generally not recommended as a primary solution for contamination. Antibiotics can mask low-level or resistant bacterial contamination, and their use can complicate downstream applications and the interpretation of results. It is always best to discard contaminated cultures and focus on improving aseptic techniques. However, for valuable cultures, a combination of antibiotics might be used for salvage, but the resulting culture should be carefully monitored and re-purified.

Q4: What are the optimal growth conditions for Actinomadura parvosata?

A4: While optimal conditions can vary slightly between strains, generally, Actinomadura species grow well under the following conditions:

ParameterOptimal Range
Temperature 28–37 °C[2]
pH 6.0–8.0[2]
Aeration Aerobic
Incubation Time 7-21 days[2]

Actinomadura species are known to be relatively slow-growing, so patience is key.[3]

Troubleshooting Guides

Issue 1: Suspected Bacterial Contamination

Symptoms:

  • Cloudy culture medium.

  • Slimy or stringy appearance in liquid culture.

  • Rapid drop in pH of the medium.

  • Formation of a surface pellicle.

  • Microscopic observation reveals small, motile or non-motile rods or cocci, distinct from the filamentous hyphae of Actinomadura.

Troubleshooting Workflow:

Bacterial_Contamination_Workflow start Suspected Bacterial Contamination microscopy Perform Gram Stain and Microscopic Examination start->microscopy gram_pos Gram-Positive Rods/Cocci Observed microscopy->gram_pos Filamentous Gram-positive bacteria (Actinomadura) and other morphologies gram_neg Gram-Negative Rods Observed microscopy->gram_neg Other morphologies observed biochemical Conduct Biochemical Tests (e.g., Catalase) catalase_pos Catalase-Positive biochemical->catalase_pos Actinomadura is catalase-positive catalase_neg Catalase-Negative biochemical->catalase_neg Potential contaminant gram_pos->biochemical discard Discard Contaminated Culture gram_neg->discard catalase_pos->discard If other morphologies present catalase_neg->discard review_aseptic Review and Reinforce Aseptic Technique discard->review_aseptic sterilize Sterilize Equipment and Workspace Thoroughly review_aseptic->sterilize new_culture Initiate New Culture from Cryopreserved Stock sterilize->new_culture

Caption: Workflow for troubleshooting bacterial contamination.

Detailed Steps:

  • Microscopic Examination:

    • Gram Staining: Actinomadura parvosata is a Gram-positive bacterium, appearing purple after staining.[4][5] Bacterial contaminants may be Gram-positive or Gram-negative (pink/red). The morphology of contaminants (e.g., cocci, short rods) will be distinct from the filamentous, branching hyphae of Actinomadura.

    • Wet Mount: Observe a drop of the culture under a phase-contrast microscope. Look for motile bacteria, which are a clear sign of contamination.

  • Biochemical Tests:

    • Catalase Test: Actinomadura species are generally catalase-positive.[4] Place a small amount of biomass on a microscope slide and add a drop of 3% hydrogen peroxide. The rapid formation of bubbles indicates a positive result. While this can help confirm the presence of Actinomadura, many common bacterial contaminants are also catalase-positive. Therefore, this test is most useful when combined with microscopy.

  • Corrective Actions:

    • Discard Culture: It is highly recommended to discard the contaminated culture to prevent cross-contamination.

    • Review Procedures: Thoroughly review your aseptic techniques, sterilization of media and equipment, and handling of cultures.

    • Start Anew: Initiate a new culture from a cryopreserved stock that is known to be pure.

Issue 2: Suspected Fungal (Mold) Contamination

Symptoms:

  • Visible fuzzy or cotton-like growths on the surface of agar or in liquid culture.

  • Colonies are often white, green, black, or grey.

  • Rapid growth that can quickly overtake the Actinomadura culture.

  • Microscopic examination reveals large, filamentous hyphae with visible septa and often, reproductive structures (spores).

Troubleshooting Workflow:

Fungal_Contamination_Workflow start Suspected Fungal Contamination visual_inspection Visual Inspection of Culture start->visual_inspection microscopy Microscopic Examination (Lactophenol Cotton Blue Stain) visual_inspection->microscopy Fuzzy growth observed hyphae_check Observe Hyphal Characteristics microscopy->hyphae_check actinomycete_mycelia Thin, non-septate, branching filaments (approx. 1 µm diameter) hyphae_check->actinomycete_mycelia Consistent with Actinomadura fungal_hyphae Wider, septate hyphae (>2 µm diameter) with spores hyphae_check->fungal_hyphae Consistent with Fungal Contamination discard Discard Contaminated Culture fungal_hyphae->discard decontaminate Decontaminate Hood, Incubator, and Lab Space discard->decontaminate check_air Check HEPA filters and Air Quality decontaminate->check_air new_culture Initiate New Culture from Cryopreserved Stock check_air->new_culture

Caption: Workflow for troubleshooting fungal contamination.

Detailed Steps:

  • Microscopic Examination:

    • Lactophenol Cotton Blue Staining: This stain is excellent for visualizing fungal structures. Fungal hyphae are typically 2-10 µm in diameter, much wider than the approximately 1 µm diameter of Actinomadura filaments.[1] Fungal hyphae are also often septate (divided by cross-walls) and may show characteristic spore-bearing structures.

  • Corrective Actions:

    • Immediate Disposal: Fungal contamination is difficult to eliminate and poses a high risk of spreading through airborne spores. Discard the contaminated culture immediately and safely.

    • Thorough Decontamination: Decontaminate the biological safety cabinet, incubator, and surrounding lab area. Pay close attention to corners and hidden surfaces.

    • Environmental Monitoring: Check the integrity of HEPA filters in your biosafety cabinet and consider monitoring the air quality in the lab.

Experimental Protocols

Protocol 1: Gram Staining of Actinomadura parvosata

Materials:

  • Crystal violet

  • Gram's iodine

  • Decolorizer (e.g., 95% ethanol or acetone-alcohol mixture)

  • Safranin

  • Microscope slides

  • Inoculating loop or sterile toothpick

  • Bunsen burner or heat block

  • Microscope with oil immersion objective

Procedure:

  • Prepare a smear of the culture on a clean microscope slide.

  • Air dry the smear completely.

  • Heat-fix the smear by passing it quickly through a flame three times.

  • Flood the slide with crystal violet and let it stand for 1 minute.

  • Gently rinse the slide with water.

  • Flood the slide with Gram's iodine and let it stand for 1 minute.

  • Rinse with water.

  • Decolorize with the decolorizing agent for 5-15 seconds, until the runoff is clear.

  • Immediately rinse with water.

  • Counterstain with safranin for 1 minute.

  • Rinse with water and blot dry.

  • Examine under oil immersion. Actinomadura parvosata will appear as purple, branching filaments.[2][5][6][7]

Protocol 2: Catalase Test

Materials:

  • 3% Hydrogen peroxide (H₂O₂)

  • Microscope slide

  • Sterile inoculating loop or wooden applicator stick

Procedure:

  • Using a sterile loop or stick, transfer a small amount of a colony from an agar plate to a clean, dry microscope slide.

  • Add one drop of 3% H₂O₂ to the biomass on the slide.

  • Observe for the immediate formation of bubbles.[8][9]

Interpretation:

  • Positive: Effervescence (bubbling) occurs. Actinomadura is catalase-positive.[4]

  • Negative: No bubbles are formed.

Data Presentation

Table 1: Differentiating Actinomadura parvosata from Common Contaminants

CharacteristicActinomadura parvosataBacterial Contaminant (e.g., Bacillus)Fungal Contaminant (e.g., Penicillium)
Gram Stain Gram-positive (purple)Gram-positive (purple) or Gram-negative (pink)Not applicable
Morphology Fine, branching filaments (~1 µm diameter)Rods or cocci, individual or in chains/clustersWider hyphae (2-10 µm), septate, with conidiophores
Colony Appearance Slow-growing, leathery, chalky, may have aerial myceliaFast-growing, often mucoid or dry, circular coloniesFast-growing, fuzzy/cottony, often colored (green, black)
Catalase Test PositiveOften positiveVariable
Growth Rate Slow (days to weeks)Rapid (hours to days)Rapid (days)

Signaling Pathways and Contamination

Contamination can induce significant stress on Actinomadura parvosata, potentially impacting its growth and secondary metabolite production. While specific signaling pathways in A. parvosata in response to contamination are not well-documented, general bacterial stress responses are likely involved.

Stress_Response_Pathway cluster_0 Contamination-Induced Stress cluster_1 Actinomadura parvosata Response cluster_2 Potential Outcomes stressors Nutrient Depletion pH Shift Toxic Metabolites stress_sensing Stress Sensing Mechanisms stressors->stress_sensing signal_transduction Signal Transduction Cascades stress_sensing->signal_transduction gene_expression Altered Gene Expression signal_transduction->gene_expression cellular_response Cellular Response gene_expression->cellular_response outcomes Reduced Growth Altered Secondary Metabolite Production Cell Lysis cellular_response->outcomes

Caption: Generalized stress response pathway in A. parvosata.

Contaminants compete for essential nutrients and can alter the pH of the culture medium, creating an unfavorable environment for Actinomadura. Furthermore, some contaminants produce toxic byproducts that can inhibit growth or even cause cell lysis. These stressors can trigger a cascade of signaling events within A. parvosata, leading to changes in gene expression. This can result in a downregulation of pathways involved in the production of desired secondary metabolites and an upregulation of stress response genes.

References

Technical Support Center: Enhancing the Biological Activity of Parvodicin B2 through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of chemical derivatization of a glycopeptide antibiotic like Parvodicin B2?

A1: The main objectives for derivatizing a glycopeptide antibiotic include:

  • Overcoming Antibiotic Resistance: Modifying the core structure to regain activity against resistant bacterial strains (e.g., Vancomycin-Resistant Enterococci - VRE).

  • Enhancing Potency: Increasing the intrinsic antimicrobial activity against susceptible and resistant pathogens.

  • Improving Pharmacokinetic Properties: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile, such as extending its half-life.

  • Broadening the Spectrum of Activity: Altering the structure to be effective against a wider range of bacteria, potentially including Gram-negative organisms.

Q2: Which functional groups on a glycopeptide scaffold are common targets for chemical derivatization?

A2: Based on well-studied glycopeptides like vancomycin and teicoplanin, the most accessible and reactive sites for chemical modification are:

  • C-terminal Carboxylic Acid: Can be modified through amidation or esterification.

  • N-terminal Amine: A primary or secondary amine at the N-terminus is a common site for acylation, alkylation, or reductive amination.

  • Sugar Moieties: The amino group on sugar residues (like vancosamine in vancomycin) is a prime target for modification. Hydroxyl groups on the sugars can also be derivatized.

  • Phenolic Hydroxyl Groups: The aromatic side chains of the peptide backbone often contain hydroxyl groups that can be targeted, although selective modification can be challenging.

Q3: What are some common chemical strategies to enhance the biological activity of glycopeptide antibiotics?

A3: Several strategies have proven effective:

  • Lipophilic Side Chains: Introduction of fatty acid chains or other lipophilic groups at the C-terminus or on a sugar moiety can promote membrane anchoring, which is a mechanism to enhance activity against resistant strains.

  • Quaternary Ammonium Groups: Adding positively charged moieties can improve interaction with the negatively charged bacterial cell membrane.

  • Dimerization: Promoting the dimerization of the antibiotic can increase its binding affinity to the bacterial cell wall precursor, Lipid II.

  • Conjugation to Other Molecules: Attaching other bioactive molecules, such as other antibiotics or cell-penetrating peptides, can create hybrid molecules with novel mechanisms of action.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low reaction yield for C-terminal amidation - Steric hindrance around the carboxylic acid.- Incomplete activation of the carboxylic acid.- Poor solubility of the starting material.- Use a stronger coupling agent (e.g., HATU, HBTU).- Increase reaction temperature and time (monitor for degradation).- Use a co-solvent like DMF or DMSO to improve solubility.
Multiple products in N-terminal acylation - Acylation of other nucleophilic groups (e.g., phenolic hydroxyls).- Over-acylation if multiple amine groups are present.- Use protecting groups for other reactive sites.- Perform the reaction at a lower temperature to improve selectivity.- Use a milder acylating agent.
Degradation of the glycopeptide core during reaction - Harsh reaction conditions (e.g., strong acid or base, high temperature).- Lability of certain functional groups.- Use milder reaction conditions.- Employ enzymatic catalysis for specific modifications where possible.- Minimize reaction time.
Difficulty in purifying the final product - Similar polarity of starting material and product.- Presence of multiple side products.- Utilize reverse-phase HPLC for purification.- Consider using a tagged reagent that allows for affinity purification.
Loss of biological activity after derivatization - Modification of a group essential for binding to the target (D-Ala-D-Ala).- Conformational changes in the molecule.- Target peripheral sites on the molecule that are not involved in the primary binding interaction.- Perform in silico modeling to predict the effect of modifications on the molecule's conformation.

Experimental Protocols

Protocol 1: General Procedure for C-terminal Amidation of a Glycopeptide

  • Dissolution: Dissolve the glycopeptide (1 equivalent) in anhydrous DMF or a mixture of DMF/DCM.

  • Carboxylic Acid Activation: Add a coupling agent such as HBTU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by reverse-phase HPLC.

Protocol 2: General Procedure for N-terminal Acylation

  • Dissolution: Dissolve the glycopeptide (1 equivalent) in a suitable solvent such as DMF or DMSO.

  • Base Addition: Add a base like triethylamine or DIPEA (1.5 equivalents).

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., an acid chloride or anhydride) (1.1 equivalents) at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by LC-MS.

  • Work-up and Purification: Once the reaction is complete, perform an aqueous work-up and purify the product by chromatography.

Visualizing Experimental Logic

Below are diagrams illustrating key concepts and workflows in the derivatization of glycopeptide antibiotics.

experimental_workflow start This compound (Starting Material) derivatization Chemical Derivatization (e.g., Amidation, Acylation) start->derivatization purification Purification (HPLC) derivatization->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Activity Assay (MIC Testing) characterization->bioassay end Lead Compound bioassay->end

Caption: A generalized workflow for the chemical derivatization and biological evaluation of this compound.

signaling_pathway cluster_bacterium Bacterial Cell lipid_II Lipid II (Cell Wall Precursor) cell_wall Peptidoglycan Cell Wall lipid_II->cell_wall Transglycosylation (Inhibited) lysis Cell Lysis & Death parvodicin This compound Derivative parvodicin->lipid_II Binding & Sequestration

Caption: The proposed mechanism of action for a this compound derivative, inhibiting bacterial cell wall synthesis.

Technical Support Center: Process Improvement for the Semi-synthesis of Dalbavancin from A40926 (Parvodicin B Complex)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of dalbavancin from its precursor, the A40926 complex. The A40926 complex is a mixture of related glycopeptide antibiotics produced by fermentation of Nonomuraea sp., with the B0 component being the primary starting material for dalbavancin synthesis. Parvodicin B2 is closely related, and the terms are sometimes used interchangeably in literature, with A40926 B0 being the more precisely defined precursor for this synthesis.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is the starting material for the semi-synthesis of dalbavancin?

A1: The primary starting material is the A40926 glycopeptide complex, which is produced by the fermentation of the bacterium Nonomuraea sp.. This complex consists of several closely related components (A0, A1, B0, B1, and B2), with the B0 component being the major and most crucial for the synthesis of dalbavancin.

Q2: What are the key chemical transformation steps in the semi-synthesis of dalbavancin from A40926?

A2: The semi-synthesis of dalbavancin from A40926 involves a three-step chemical modification process:

  • Esterification: Protection of a specific carboxyl group on the A40926 molecule.

  • Amidation: Reaction of the intermediate with 3-(dimethylamino)-1-propylamine to form an amide bond.

  • Hydrolysis: Removal of the protecting ester group to yield the final dalbavancin product.

Q3: What are the common impurities encountered during the synthesis of dalbavancin?

A3: Impurities in dalbavancin can originate from the fermentation process, the semi-synthetic steps, and degradation. Common impurities include:

  • Process-Related Impurities: Residual by-products from fermentation, incomplete reaction intermediates, and by-products from acylation or alkylation. 3-dimethylaminopropylamine is a key raw material in the synthesis and its residue must be monitored.

  • Degradation Impurities: Hydrolyzed forms of dalbavancin, oxidation products, and epimerized forms.

Q4: Which analytical techniques are recommended for monitoring the reaction progress and final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the primary method for impurity profiling and assaying the purity of dalbavancin. Liquid Chromatography-Mass Spectrometry (LC-MS) is used for the identification and confirmation of trace-level impurities. Gas Chromatography (GC) can be employed to detect residual solvents.

Q5: What are the critical process parameters to control for a successful synthesis?

A5: Critical parameters include:

  • Purity of the starting material (A40926): High purity of the A40926 complex, particularly the B0 component, is essential for a clean reaction and high yield of dalbavancin.

  • Reaction Temperature: Controlling the temperature at each step is crucial to prevent side reactions and degradation.

  • pH Control: Maintaining the appropriate pH is critical during the hydrolysis and purification steps to ensure product stability and prevent the formation of impurities.

  • Stoichiometry of Reagents: Careful control of the molar ratios of reactants is necessary to drive the reactions to completion and minimize by-products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Esterification Step 1. Incomplete reaction. 2. Degradation of A40926. 3. Sub-optimal reaction conditions.1. Increase reaction time or temperature moderately, while monitoring for degradation. 2. Ensure the A40926 starting material is of high purity and dry. 3. Optimize the concentration of the acid catalyst and alcohol.
Incomplete Amidation Reaction 1. Insufficient activation of the carboxylic acid. 2. Low reactivity of the amine. 3. Presence of moisture in the reaction.1. Use a more efficient coupling agent. 2. Increase the molar excess of the amine. 3. Ensure all reagents and solvents are anhydrous.
Formation of Side-Products in Amidation 1. Over-activation of the carboxylic acid leading to side reactions. 2. Reaction with other functional groups on the molecule.1. Reduce the amount of coupling agent or add it portion-wise. 2. Optimize the reaction temperature to favor the desired amidation.
Low Purity of Final Dalbavancin 1. Incomplete hydrolysis of the ester intermediate. 2. Degradation of dalbavancin during hydrolysis or work-up. 3. Inefficient purification.1. Increase the reaction time or temperature for the hydrolysis step. 2. Maintain the pH within the optimal range during hydrolysis and subsequent neutralization to prevent degradation. 3. Optimize the chromatographic purification method (e.g., gradient, column packing).
Presence of Residual Solvents 1. Inefficient drying of the final product.1. Employ a suitable drying method such as vacuum drying at a controlled temperature.
High Levels of A40926-related Impurities in the Final Product 1. Incomplete purification of the starting A40926 material.1. Implement a more rigorous purification protocol for the A40926 complex before proceeding with the synthesis. This may involve multiple chromatographic steps.

Quantitative Data Summary

Table 1: Purification of A40926 B0 Component

Purification StepColumn TypeElution ConditionsPurity AchievedYieldReference
Reversed-Phase ChromatographyC1810% Ethanolic Solution>97%68.4%
Reversed-Phase ChromatographyC1812% Ethanolic Solution>97%66.2%
Reversed-Phase ChromatographyC1815% Ethanolic Solution>97%69.1%
Medium Pressure Liquid Chromatography (MPLC)Polymer Microsphere SKP-10Ethanol-Water Gradient>95%-

Table 2: Dalbavancin Semi-synthesis Yields

Synthesis StepTypical YieldReference
Overall Yield (from A40926)~65-76%
Hydrolysis of MA-A-1 to Dalbavancin76%
Hydrolysis and Purification65%
Hydrolysis and Purification68%

Experimental Protocols

Protocol 1: Purification of A40926 B0 Component by Reversed-Phase Chromatography
  • Column Preparation: A C18 reversed-phase column with a particle size of 20-50 µm is packed and equilibrated with a 5% ethanol solution.

  • Sample Preparation: The crude A40926 product is dissolved in a 5% ethanol solution to a concentration of approximately 5 g/L. Sodium chloride is added to a final concentration of 5%, and the pH is adjusted to 7.5-8.5 with 1N sodium hydroxide.

  • Chromatography:

    • The prepared sample is loaded onto the equilibrated column.

    • The column is washed with a 10% ethanol solution containing 5% sodium chloride.

    • The A40926 B0 component is eluted with a 10-15% ethanol solution.

    • Fractions are collected and analyzed by HPLC.

  • Product Isolation: Fractions containing the high-purity A40926 B0 are pooled and concentrated under reduced pressure at 55-60 °C to yield the purified product.

Protocol 2: Semi-synthesis of Dalbavancin from A40926

Step 1: Esterification (Protection of Carboxyl Group)

  • Prepare a solution of the chosen alcohol (e.g., a C4-C30 alcohol) and cool to 5 °C.

  • Slowly add a strong acid (e.g., concentrated sulfuric acid) to adjust the pH to 1.0-1.5.

  • Add the purified A40926 to the acidic alcohol solution.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by HPLC).

  • Isolate the esterified intermediate (Intermediate I).

Step 2: Amidation

  • Dissolve Intermediate I in a suitable solvent (e.g., DMF).

  • Add a coupling agent (e.g., PyBOP) and stir until dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add 3,3-dimethylamino-1-propylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by HPLC).

  • Precipitate the product (Intermediate II) by adding an anti-solvent (e.g., ethyl acetate), and collect the solid by centrifugation.

Step 3: Hydrolysis (Deprotection)

  • Dissolve Intermediate II in a mixture of an organic solvent (e.g., acetonitrile or tetrahydrofuran) and water.

  • Cool the solution to 5 °C.

  • Slowly add an aqueous base (e.g., 1M LiOH or KOH solution) to adjust the pH to 9.0-11.0.

  • Stir the reaction at a controlled temperature (e.g., 5 °C) for several hours until the hydrolysis is complete (monitored by HPLC).

  • Acidify the reaction mixture to pH 6 with an acid (e.g., 1N HCl).

  • Purify the crude dalbavancin by silica gel chromatography.

  • Concentrate the pure fractions by nanofiltration and then lyophilize to obtain the final dalbavancin product.

Protocol 3: HPLC Analysis for In-process Control and Purity Assessment
  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.05% formic acid in water) and mobile phase B (e.g., 0.05% formic acid in acetonitrile).

  • Detection: UV at a specified wavelength (e.g., 280 nm).

  • Sample Preparation: Samples from the reaction mixture are diluted with a suitable solvent, and proteins may be precipitated if necessary.

  • Analysis: The retention times and peak areas of the starting material, intermediates, and final product are monitored to determine the reaction progress and the purity of the isolated compounds.

Visualized Workflows and Relationships

G cluster_0 Fermentation & Purification of Precursor cluster_1 Semi-synthesis of Dalbavancin cluster_2 Final Purification & Product Fermentation Fermentation of Nonomuraea sp. Crude_A40926 Crude A40926 Complex Fermentation->Crude_A40926 Purification_A40926 Purification of A40926 (e.g., Reversed-Phase Chromatography) Crude_A40926->Purification_A40926 Pure_A40926_B0 High-Purity A40926 B0 Purification_A40926->Pure_A40926_B0 Esterification Step 1: Esterification (Carboxyl Protection) Pure_A40926_B0->Esterification Amidation Step 2: Amidation (with 3-(dimethylamino)-1-propylamine) Esterification->Amidation Hydrolysis Step 3: Hydrolysis (Deprotection) Amidation->Hydrolysis Crude_Dalbavancin Crude Dalbavancin Hydrolysis->Crude_Dalbavancin Purification_Dalbavancin Purification of Dalbavancin (e.g., Silica Gel Chromatography) Crude_Dalbavancin->Purification_Dalbavancin Final_Product Dalbavancin Purification_Dalbavancin->Final_Product

Caption: Experimental workflow for the semi-synthesis of dalbavancin.

G cluster_A40926 A40926 Complex cluster_Dalbavancin Dalbavancin A40926_B0 A40926 B0 (Major Component) Dalbavancin_Product Dalbavancin A40926_B0->Dalbavancin_Product Semi-synthesis A40926_A0 A40926 A0 A40926_A1 A40926 A1 A40926_B1 A40926 B1 A40926_B2 A40926 B2

Caption: Relationship between the A40926 complex and dalbavancin.

Technical Support Center: Managing Bacterial Resistance to Parvodicin B2

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for Parvodicin B2?

A1: As a glycopeptide antibiotic, this compound is expected to inhibit bacterial cell wall synthesis. It likely binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This action blocks the transglycosylation and transpeptidation steps in cell wall formation, leading to cell lysis and bacterial death.

Q2: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial cultures. What is the likely cause?

A2: A significant increase in MIC suggests the development of resistance. For glycopeptides, the most common mechanism is the alteration of the drug target. This is often mediated by the acquisition of a van gene cluster, which results in the production of peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). These altered precursors have a much lower binding affinity for glycopeptide antibiotics.

Q3: Can resistance to other glycopeptides, like vancomycin, confer resistance to this compound?

A3: Yes, it is highly probable. Cross-resistance is a common phenomenon among antibiotics of the same class. If the resistance mechanism involves the vanA or vanB gene clusters, which alter the D-Ala-D-Ala target, it is very likely to confer resistance to this compound as well.

Q4: What are the recommended quality control (QC) strains for this compound susceptibility testing?

A4: While specific QC ranges for this compound are not established, it is recommended to use standard QC strains for glycopeptide susceptibility testing as per CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines. Commonly used strains include:

  • Staphylococcus aureus ATCC® 29213™

  • Enterococcus faecalis ATCC® 29212™

  • Enterococcus faecalis ATCC® 51299™ (for vancomycin resistance)

Troubleshooting Guides

Issue 1: Inconsistent MIC Results
Possible Cause Troubleshooting Steps
Inoculum preparation variability Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before each experiment.
Contamination of bacterial culture Streak the culture on an appropriate agar plate to check for purity. A mixed culture can lead to variable MICs.
Improper storage of this compound Store the antibiotic stock solution at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles.
Incorrect media formulation Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as ion concentrations can affect antibiotic activity.
Issue 2: No Zone of Inhibition in Disk Diffusion Assay
Possible Cause Troubleshooting Steps
High-level resistance The organism may possess high-level resistance to this compound. Confirm with a broth microdilution MIC test.
Incorrect disk potency Ensure the this compound disks are from a reputable supplier, have been stored correctly, and are not expired.
Agar depth is too thick The depth of the Mueller-Hinton agar should be uniform and at the recommended depth (typically 4 mm).
Heavy inoculum A bacterial lawn that is too dense can obscure the zone of inhibition. Ensure the inoculum is standardized to a 0.5 McFarland standard.

Quantitative Data Summary

The following table provides representative MIC data for vancomycin against common Gram-positive bacteria, which can serve as a baseline for what might be expected with this compound.

Bacterial Species Genotype Vancomycin MIC (µg/mL) Interpretation
Staphylococcus aureusWild Type0.5 - 2Susceptible
Staphylococcus aureusVISA/hVISA4 - 8Intermediate
Staphylococcus aureusVRSA≥ 16Resistant
Enterococcus faecalisWild Type1 - 4Susceptible
Enterococcus faecalisvanB8 - 16Resistant
Enterococcus faeciumvanA≥ 32Resistant

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination
  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile deionized water or DMSO) to a concentration of 1280 µg/mL.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to obtain concentrations ranging from 128 µg/mL to 0.125 µg/mL.

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: PCR for Detection of vanA and vanB Genes
  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit.

  • PCR Amplification: Set up a PCR reaction using primers specific for the vanA and vanB genes.

    • vanA Forward Primer: 5'- GGG AAA ACG ACA ATT CGC -3'

    • vanA Reverse Primer: 5'- GTA CAA TCG CGT TCG TCC -3'

    • vanB Forward Primer: 5'- GTG GAT GCA GGC GAT TGA -3'

    • vanB Reverse Primer: 5'- ATC GTT GCA TCC CCT TTT G -3'

  • Thermal Cycling: Perform PCR with the following conditions:

    • Initial denaturation: 95°C for 5 minutes

    • 30 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 5 minutes

  • Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel. The presence of a band of the expected size indicates the presence of the respective van gene.

Visualizations

Glycopeptide_Mechanism_of_Action cluster_cell Bacterial Cell Lipid II Lipid II Peptidoglycan Peptidoglycan Lipid II->Peptidoglycan Transglycosylation Cell Wall Cell Wall Peptidoglycan->Cell Wall Transpeptidation Parvodicin_B2 Parvodicin_B2 Parvodicin_B2->Lipid II Block X VanA_Resistance_Pathway cluster_synthesis Peptidoglycan Precursor Synthesis cluster_van_operon VanA Operon D-Ala D-Ala VanH VanH (Dehydrogenase) VanA VanA (Ligase) D-Ala->VanA D-Lac D-Lac D-Lac->VanA D-Ala-D-Lac D-Ala-D-Lac UDP-MurNAc-pentapeptide UDP-MurNAc- pentapeptide (D-Ala-D-Lac) D-Ala-D-Lac->UDP-MurNAc-pentapeptide VanS VanS (Sensor Kinase) VanR VanR (Response Regulator) VanS->VanR Phosphorylates VanR->VanH Activates Transcription VanR->VanA Activates Transcription VanH->D-Lac Pyruvate -> D-Lac VanA->D-Ala-D-Lac Ligation Parvodicin_B2 Parvodicin_B2 Parvodicin_B2->VanS Induces Experimental_Workflow_MIC Start Start Prepare_Inoculum Prepare 0.5 McFarland Bacterial Suspension Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of This compound in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Validation & Comparative

Comparative Analysis of Parvodicin B2 and Vancomycin Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the in-vitro activity, mechanisms of action, and experimental evaluation of two potent glycopeptide antibiotics.

This guide provides a detailed comparative analysis of Parvodicin B2 and vancomycin, two glycopeptide antibiotics with significant activity against Gram-positive bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their performance based on available experimental data. While vancomycin is a widely studied and clinically established antibiotic, data on individual components of the parvodicin complex, such as this compound, are less abundant. Therefore, this guide will draw upon data for the parvodicin complex and its most active components as a proxy for this compound's activity, with the understanding that this represents the broader characteristics of the parvodicin family.

Executive Summary

Both this compound, as part of the parvodicin complex, and vancomycin are potent inhibitors of bacterial cell wall synthesis. They share a common mechanism of action characteristic of glycopeptide antibiotics, targeting the D-alanyl-D-alanine termini of peptidoglycan precursors. This guide presents a side-by-side comparison of their antimicrobial activity through Minimum Inhibitory Concentration (MIC) data, details the experimental protocols for assessing their efficacy, and provides visual representations of their mechanism of action and experimental workflows.

Data Presentation: In-Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the parvodicin complex (with a focus on its active components) and vancomycin against a range of Gram-positive bacteria. The data is compiled from various in-vitro studies and is presented in μg/mL.

Bacterial StrainParvodicin Complex/C1 MIC (μg/mL)Vancomycin MIC (μg/mL)
Staphylococcus aureus (Methicillin-Susceptible - MSSA)0.4 - 12.50.5 - 2.0
Staphylococcus aureus (Methicillin-Resistant - MRSA)0.2 - 501.0 - 4.0
Staphylococcus epidermidis0.4 - 12.5≤0.12 - 6.25
Staphylococcus haemolyticus (Methicillin-Resistant)0.2 - 50N/A
Enterococcus faecalis0.2 - 501.0 - 4.0
Streptococcus pneumoniaeN/A0.12 - 0.5
Clostridium difficileN/A0.25 - 2.0

Note: Data for the parvodicin complex is primarily based on the activity of Parvodicin C2, a key component of the complex. The wide range for some parvodicin MICs reflects the variability within the complex and the limited publicly available data for individual components like B2.

Mechanism of Action

Both parvodicins and vancomycin belong to the glycopeptide class of antibiotics and share a fundamental mechanism of action. They inhibit the synthesis of the bacterial cell wall, a structure essential for the survival of Gram-positive bacteria.[1]

The key steps in their mechanism of action are:

  • Binding to Peptidoglycan Precursors: The antibiotic molecule binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan chains.[2]

  • Inhibition of Transglycosylation: This binding sterically hinders the transglycosylase enzymes, preventing the polymerization of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) units into the growing peptidoglycan backbone.[2]

  • Inhibition of Transpeptidation: The antibiotic-D-Ala-D-Ala complex also blocks the action of transpeptidases, the enzymes responsible for cross-linking the peptide side chains of the peptidoglycan, which gives the cell wall its structural integrity.[2]

  • Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[3]

dot

Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium Cell_Wall Cell Wall (Peptidoglycan) Weak_Wall Weakened Cell Wall Cell_Wall->Weak_Wall Synthesis Blocked Cytoplasm Cytoplasm Antibiotic This compound / Vancomycin Binding Binding to D-Ala-D-Ala Antibiotic->Binding Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Precursor->Binding Inhibition_TG Inhibition Binding->Inhibition_TG Inhibition_TP Inhibition Binding->Inhibition_TP Transglycosylation Transglycosylation (Chain Elongation) Transglycosylation->Cell_Wall Transpeptidation Transpeptidation (Cross-linking) Transpeptidation->Cell_Wall Inhibition_TG->Transglycosylation Inhibition_TP->Transpeptidation Lysis Cell Lysis Weak_Wall->Lysis

Caption: Mechanism of action for glycopeptide antibiotics.

Experimental Protocols

The determination of the in-vitro activity of this compound and vancomycin is primarily achieved through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is a standardized and widely accepted protocol.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of this compound and vancomycin of known concentrations

  • Sterile diluents (e.g., sterile water or saline)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antibiotic Dilutions:

    • A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the wells of the microtiter plate.

    • The final volume in each well is typically 100 µL.

    • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Inoculum Preparation:

    • A suspension of the test bacterium is prepared in a sterile liquid medium and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

  • Incubation:

    • The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, the plates are examined for visible bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

dot

Broth_Microdilution_Workflow Start Start Prepare_Antibiotics Prepare Serial Dilutions of Antibiotics in 96-well Plate Start->Prepare_Antibiotics Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Antibiotics->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (35°C, 16-20h) Inoculate_Plate->Incubate Read_Results Examine for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

Both this compound (as represented by the parvodicin complex) and vancomycin are effective glycopeptide antibiotics against a range of Gram-positive pathogens. Vancomycin has a well-established and narrower range of MIC values against common pathogens. The parvodicin complex shows promising activity, in some cases against methicillin-resistant strains, though the available data shows a wider range of MICs. Their shared mechanism of action, the inhibition of bacterial cell wall synthesis, is a well-validated target for antibacterial therapy. The standardized broth microdilution method provides a reliable means for the in-vitro comparison of their potencies. Further research into the specific activity of this compound and other individual components of the parvodicin complex is warranted to fully understand their therapeutic potential.

References

Parvodicin B2: A Comparative Analysis of its Antibacterial Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial efficacy of Parvodicin B2 against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant public health threat. This document outlines its performance alongside established anti-MRSA agents, vancomycin and linezolid, supported by in-vitro experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the evaluation of this novel glycopeptide antibiotic.

Comparative Antibacterial Potency

The in-vitro antibacterial activity of this compound and its comparators against MRSA is summarized by their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Data for a closely related compound, Parvodicin C2, is presented as a surrogate for the parvodicin complex.

Antimicrobial AgentMRSA MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Parvodicin C2 0.2 - 50[1]Not ReportedNot Reported
Vancomycin 0.75 - 2[2]1[2]1.5 - 2[2]
Linezolid <1 - 3[2][3]1[2]2[3]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. The wide MIC range for Parvodicin C2 suggests variability in susceptibility among different MRSA strains.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of antibacterial efficacy.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5][6]

  • Preparation of Bacterial Inoculum:

    • A pure culture of the MRSA strain is grown overnight on a suitable agar medium (e.g., Tryptic Soy Agar).

    • Several colonies are used to inoculate a tube of sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Stock solutions of the antimicrobial agents are prepared.

    • Serial two-fold dilutions of each antimicrobial agent are made in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

    • A growth control well (containing bacteria but no antimicrobial) and a sterility control well (containing medium only) are included.

    • The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A MRSA Culture B 0.5 McFarland Suspension A->B Suspend in saline C Diluted Inoculum (5x10^5 CFU/mL) B->C Dilute in CAMHB E Inoculate Microtiter Plate C->E D Serial Dilutions of Antimicrobial Agent D->E F Incubate (35°C, 16-20h) E->F G Observe for Growth F->G H Determine MIC G->H

Caption: Workflow for MIC determination.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation:

    • An overnight culture of the MRSA strain is diluted in CAMHB to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • The antimicrobial agent is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control with no antimicrobial is included.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is withdrawn from each culture tube.

    • Serial dilutions of the aliquots are prepared in sterile saline.

    • A specific volume of each dilution is plated onto an appropriate agar medium.

  • Incubation and Colony Counting:

    • The plates are incubated at 35°C ± 2°C for 18-24 hours.

    • The number of colony-forming units (CFU) on each plate is counted.

  • Data Analysis:

    • The log₁₀ CFU/mL is calculated for each time point and concentration.

    • A time-kill curve is generated by plotting log₁₀ CFU/mL against time. A ≥3-log₁₀ (99.9%) reduction in the initial inoculum is considered bactericidal activity.

Mechanism of Action: Glycopeptide Antibiotics

This compound belongs to the glycopeptide class of antibiotics, similar to vancomycin.[7] These antibiotics inhibit the synthesis of the bacterial cell wall.

Glycopeptide antibiotics function by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[1][8][9] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are crucial for the elongation and cross-linking of the peptidoglycan chains that form the bacterial cell wall.[1][10] The inhibition of cell wall synthesis leads to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[10] This mechanism is specific to Gram-positive bacteria as the large size of glycopeptide molecules prevents them from penetrating the outer membrane of Gram-negative bacteria.[10]

MOA_Glycopeptide cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_drug Glycopeptide Action A Peptidoglycan Precursor (with D-Ala-D-Ala) B Translocation of Precursor A->B C Transglycosylation (Chain Elongation) B->C D Transpeptidation (Cross-linking) C->D E Stable Cell Wall D->E F This compound F->C Inhibits F->D Inhibits

Caption: Glycopeptide mechanism of action.

References

Cross-validation of different analytical methods for Parvodicin B2 quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the cross-validation of analytical methods for the quantification of Parvodicin B2, tailored for researchers, scientists, and professionals in drug development.

Objective Comparison of Analytical Methods for this compound Quantification

The accurate quantification of active pharmaceutical ingredients is critical in drug development and quality control. This guide provides a comparative overview of two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following sections detail the experimental protocols and performance data to assist researchers in selecting the most suitable method for their specific applications.

Cross-validation of analytical methods is the process of confirming that a validated method produces consistent and reliable results.[1] This is particularly important when transferring a method between laboratories or when comparing results from different analytical techniques.[1][2] The goal is to ensure that the data generated is comparable and trustworthy.[3]

Data Presentation: Performance Characteristics

The performance of HPLC-UV and LC-MS/MS methods for the quantification of this compound was evaluated based on key validation parameters. The results are summarized in the table below.

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (R²) > 0.998> 0.999R² > 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%85.0% - 115.0% of nominal concentration[3]
Precision (%RSD)
- Intra-day< 2.0%< 1.5%< 15.0%[3]
- Inter-day< 3.5%< 2.8%< 15.0%[3]
Limit of Detection (LOD) 10 ng/mL0.1 ng/mL-
Limit of Quantification (LOQ) 30 ng/mL0.3 ng/mL-

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS analyses are provided below. These protocols are intended to serve as a starting point and may require optimization for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol/water mixture) to prepare a stock solution.

  • Prepare calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • For unknown samples, perform an appropriate extraction (e.g., solid-phase extraction or protein precipitation) to remove interfering matrix components.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 280 nm.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples and QC samples using the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

  • Sample preparation follows a similar procedure to the HPLC-UV method, but typically requires a more rigorous clean-up to minimize matrix effects.

  • An internal standard (e.g., a stable isotope-labeled version of this compound) should be added to all samples, calibration standards, and QC samples to improve accuracy and precision.

2. Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis times.

  • Mobile Phase: Similar to HPLC-UV, but with LC-MS grade solvents.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Optimize cone voltage and collision energy for maximum signal intensity.

4. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Quantify this compound in unknown and QC samples using the calibration curve.

Visualizations

The following diagrams illustrate the workflow for cross-validation and a comparison of the key analytical method parameters.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Analytical Methods (e.g., HPLC-UV & LC-MS/MS) set_criteria Set Acceptance Criteria (Accuracy, Precision) define_methods->set_criteria prepare_samples Prepare Identical Sample Sets (Spiked QCs, Incurred Samples) set_criteria->prepare_samples analyze_m1 Analyze with Method 1 (HPLC-UV) prepare_samples->analyze_m1 analyze_m2 Analyze with Method 2 (LC-MS/MS) prepare_samples->analyze_m2 compare_data Compare Datasets analyze_m1->compare_data analyze_m2->compare_data statistical_analysis Statistical Analysis (e.g., t-test, Bland-Altman) compare_data->statistical_analysis conclusion Conclusion on Comparability statistical_analysis->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

MethodComparison cluster_methods Analytical Methods cluster_parameters Key Comparison Parameters cluster_decision Application HPLC HPLC-UV Sensitivity: Lower Specificity: Moderate Cost: Lower Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD / LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness Routine_QC Routine QC HPLC->Routine_QC LCMS LC-MS/MS Sensitivity: Higher Specificity: Higher Cost: Higher LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ LCMS->Robustness Trace_Analysis Trace Level Analysis LCMS->Trace_Analysis Accuracy->Routine_QC High Precision->Routine_QC High LOD_LOQ->Trace_Analysis Low Robustness->Routine_QC High

Caption: Comparison of key parameters for HPLC-UV and LC-MS/MS.

References

Comparative Analysis of Glycopeptide Antibiotic Cytotoxicity with a Focus on Vancomycin and Teicoplanin

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in publicly available research exists regarding the specific cytotoxicity of Parvodicin B2. Despite extensive searches, no direct experimental data, such as IC50 values or detailed cytotoxic protocols for this compound, could be retrieved. Consequently, this guide provides a comparative analysis of the cytotoxicity of other prominent glycopeptide antibiotics: Vancomycin and Teicoplanin, for which in vitro data is available. Information on the cytotoxicity of newer generation glycopeptides like Dalbavancin and Oritavancin is limited in the current literature, with most studies focusing on their antimicrobial efficacy.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the in vitro cytotoxicity of selected glycopeptide antibiotics. The data is presented to facilitate an objective comparison of their effects on various cell lines, supported by detailed experimental protocols.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of Vancomycin and Teicoplanin on different cell lines, expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher cytotoxicity.

AntibioticCell LineIC50 ValueExposure TimeReference
Vancomycin Human Tenocytes1.775 to 5.541 mg/mL60 min[1]
Human Tenocytes1.497 to 6.879 mg/mL30 min[1]
Human Tenocytes2.845 to 9.228 mg/mL15 min[1]
Human Tenocytes3.033 to 9.286 mg/mL10 min[1]
ciPTECs (Human Renal Proximal Tubule Epithelial Cells)5.6 mM24 hr[2]
Teicoplanin Human Peripheral Lymphocytes5.6 µg/mL24 hr[3]
CHO (Chinese Hamster Ovary)> 2000 µg/mL24 hr[4]
MCF-7 (Human Breast Adenocarcinoma)> 6000 µg/mL24 hr[4]
Jurkat (Human T-cell Leukemia)> 400 µg/mL24 hr[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in cell lines, exposure times, and experimental assays.

Experimental Protocols

The cytotoxicity data presented above were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Exposure: Treat the cells with various concentrations of the glycopeptide antibiotic. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5][6][7]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the antibiotic that causes a 50% reduction in cell viability, is then determined by plotting a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity testing and a logical comparison of the discussed glycopeptide antibiotics.

Cytotoxicity_Workflow Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Antibiotic Concentrations Treatment Add Antibiotic to Cells Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Processing Calculate % Viability Absorbance_Reading->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

Caption: Workflow for determining antibiotic cytotoxicity using the MTT assay.

Glycopeptide_Comparison Comparative Cytotoxicity of Glycopeptide Antibiotics cluster_data Cytotoxicity Data Availability Parvodicin_B2 This compound No_Data No Public Data Found Parvodicin_B2->No_Data Lacks experimental cytotoxicity studies Vancomycin Vancomycin Available_Data Some In Vitro Data Available Vancomycin->Available_Data Cytotoxicity data available for multiple cell lines Teicoplanin Teicoplanin Teicoplanin->Available_Data Cytotoxicity data available for multiple cell lines Newer_Glycos Dalbavancin, Oritavancin Limited_Data Limited Cytotoxicity Data Newer_Glycos->Limited_Data Focus on antimicrobial efficacy, less on cytotoxicity

Caption: Logical comparison of available cytotoxicity data for glycopeptides.

Signaling Pathways

The primary mechanism of cytotoxicity for glycopeptide antibiotics, particularly Vancomycin, is often linked to nephrotoxicity, which involves oxidative stress in the proximal tubule cells of the kidneys.[8] However, detailed signaling pathways for the in vitro cytotoxicity observed in various cell lines are not extensively elucidated in the provided literature. For Vancomycin, its mechanism of action against bacteria involves the inhibition of cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[9] It is plausible that at high concentrations, interactions with mammalian cell components could trigger stress responses, but specific pathways are not well-defined.

Disclaimer: This guide is based on currently available information from the provided search results. The absence of data for certain compounds does not necessarily indicate a lack of cytotoxicity but rather a gap in the published literature.

References

Head-to-Head Comparison of Parvodicin B2 and Other Parvodicin Complex Components

Author: BenchChem Technical Support Team. Date: November 2025

The Parvodicin complex, a group of acidic, lipophilic glycopeptide antibiotics, is produced by the bacterium Actinomadura parvosata. This complex is comprised of seven distinct components: A1, A2, B1, B2, C1, C2, D1, and D2.[1] Among these, Parvodicin C1 has been identified as the most active component.[1] This guide provides a comparative overview of Parvodicin B2 and the other components of the complex, based on available scientific literature.

Data Presentation: In Vitro Antibacterial Activity

However, some data for Parvodicin C2 is available, providing a glimpse into the potency of this particular component against various Gram-positive bacteria. The following table summarizes the available MIC values for Parvodicin C2 and serves as a template for the type of data required for a comprehensive comparison.

Table 1: Comparative In Vitro Activity of Parvodicin Components (MIC in µg/mL)

Bacterial StrainThis compoundParvodicin C1Parvodicin C2Other Components (A1, A2, B1, D1, D2)
Staphylococcus aureus (Methicillin-Sensitive)Data not availableReported as most active0.4 - 12.5[2]Data not available
Staphylococcus epidermidis (Methicillin-Sensitive)Data not availableData not available0.4 - 12.5[2]Data not available
Staphylococcus saprophyticus (Methicillin-Sensitive)Data not availableData not available0.4 - 12.5[2]Data not available
Staphylococcus aureus (Methicillin-Resistant)Data not availableData not available0.2 - 50[2]Data not available
Staphylococcus hemolyticus (Methicillin-Resistant)Data not availableData not available0.2 - 50[2]Data not available
Enterococcus faecalis (Methicillin-Resistant)Data not availableData not available0.2 - 50[2]Data not available

Note: The data for Parvodicin C2 is sourced from Cayman Chemical, which references the original discovery paper by Christensen et al. (1987).[2] The statement about Parvodicin C1 being the most active component is also from the abstract of this seminal paper.[1] A comprehensive comparison requires access to the full dataset from this or subsequent comparative studies.

Experimental Protocols

The following is a representative experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of Parvodicin components against Gram-positive bacteria, based on standard broth microdilution methods.

Protocol: Broth Microdilution Susceptibility Testing

  • Bacterial Strain Preparation:

    • Isolate colonies of the test bacteria from an overnight culture on an appropriate agar medium (e.g., Mueller-Hinton Agar).

    • Suspend the colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Preparation:

    • Prepare stock solutions of each Parvodicin component in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of each antibiotic in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Mechanism of Action and Structure-Activity Relationship

Glycopeptide antibiotics, the class to which Parvodicins belong, typically function by inhibiting the synthesis of the bacterial cell wall.[3][4] They bind with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursors, which are essential building blocks for the cell wall.[3][4] This binding event sterically hinders the transglycosylation and transpeptidation reactions necessary for peptidoglycan polymerization and cross-linking, thereby compromising the integrity of the bacterial cell wall and leading to cell death.

The differences in activity observed between the various Parvodicin components are likely due to subtle variations in their chemical structures. These can include differences in the amino acid sequence of the peptide core, the nature and position of the sugar moieties, and the presence of lipid side chains. For instance, the lipophilic nature of the Parvodicins suggests that the length and composition of these lipid chains could significantly influence their ability to interact with the bacterial membrane and access their target site. The higher activity of Parvodicin C1 compared to other components points to a specific structural feature or combination of features that optimize its binding to the D-Ala-D-Ala target or enhance its overall pharmacokinetic and pharmacodynamic properties.

Visualizations

The following diagrams illustrate the general mechanism of action for glycopeptide antibiotics and a conceptual workflow for their comparative evaluation.

Glycopeptide_Mechanism_of_Action cluster_bacterium Bacterial Cell Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) Cell_Wall_Synthesis Cell Wall Synthesis (Transglycosylation & Transpeptidation) Peptidoglycan_Precursor->Cell_Wall_Synthesis Incorporation Intact_Cell_Wall Intact Cell Wall Cell_Wall_Synthesis->Intact_Cell_Wall Leads to Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to Glycopeptide_Antibiotic Parvodicin (Glycopeptide Antibiotic) Glycopeptide_Antibiotic->Peptidoglycan_Precursor Binds to D-Ala-D-Ala Glycopeptide_Antibiotic->Cell_Wall_Synthesis Inhibits

Caption: Mechanism of action of Parvodicin antibiotics.

Experimental_Workflow Isolation Isolation of Parvodicin Components (A1, A2, B1, B2, C1, C2, D1, D2) from Actinomadura parvosata MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) Isolation->MIC_Assay Data_Analysis Comparative Data Analysis MIC_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: Workflow for comparing Parvodicin components.

References

Unveiling the Action of Paromomycin: A Comparative Guide to its Genetic Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of genetic studies that validate the mechanism of action of Paromomycin, an aminoglycoside antibiotic. This guide also contrasts Paromomycin with key therapeutic alternatives, offering a comprehensive overview of their mechanisms and the genetic evidence that underpins them.

Initially identified as a broad-spectrum antibiotic, Paromomycin has proven effective against a range of bacterial and parasitic infections, including leishmaniasis and amoebiasis. Its primary mechanism of action is the inhibition of protein synthesis, a fundamental process for the survival of these pathogens. Genetic studies have been instrumental in confirming this mechanism, providing a molecular-level understanding of its efficacy and the basis of resistance.

Paromomycin's Mechanism of Action: A Genetic Perspective

Paromomycin exerts its antimicrobial effect by binding to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This binding interferes with the fidelity of translation, causing misreading of the mRNA codon and leading to the synthesis of non-functional proteins, which ultimately results in cell death.

Genetic validation of this mechanism has been primarily achieved through the study of resistance. Mutations in the 16S rRNA gene, particularly in the A-site where Paromomycin binds, have been shown to confer resistance. These mutations alter the binding site, reducing the affinity of Paromomycin for the ribosome and thereby diminishing its inhibitory effect.

Signaling Pathway of Paromomycin Action

Paromomycin_Mechanism Paromomycin Paromomycin Ribosome 30S Ribosomal Subunit (16S rRNA A-site) Paromomycin->Ribosome Binds to Protein Protein Synthesis Ribosome->Protein Facilitates NonFunctional_Protein Non-functional Protein Ribosome->NonFunctional_Protein Causes misreading of mRNA mRNA mRNA Codon mRNA->Ribosome tRNA Aminoacyl-tRNA tRNA->Ribosome Cell_Death Pathogen Cell Death NonFunctional_Protein->Cell_Death Leads to

Caption: Mechanism of action of Paromomycin.

Comparative Analysis of Paromomycin and Alternatives

Paromomycin is a key therapeutic, but several alternatives are employed depending on the specific pathogen and clinical context. The following tables provide a comparative overview of Paromomycin and its alternatives, focusing on their mechanisms of action and the genetic evidence supporting them.

Table 1: Comparison of Antimicrobial Mechanisms and Genetic Validation
Antimicrobial Agent Primary Mechanism of Action Genetic Validation of Mechanism
Paromomycin Inhibition of protein synthesis by binding to the 16S rRNA A-site.Mutations in the 16S rRNA gene (rrs) at the drug-binding site confer resistance. Copy number variations in genes for ribosomal proteins and ABC transporters are associated with resistance in Leishmania.[1][2]
Miltefosine Disrupts cell membrane integrity, interferes with lipid metabolism, and induces apoptosis.Mutations and decreased expression of a P-type ATPase (LdMT) and its beta-subunit (LdRos3), which are involved in miltefosine uptake, lead to resistance in Leishmania.[3][4]
Sodium Stibogluconate Inhibition of glycolysis and fatty acid oxidation in the parasite.The precise mechanism and its genetic validation are not fully elucidated, but resistance is linked to the upregulation of ABC transporters (e.g., MRPA) that efflux the drug.
Metronidazole/Tinidazole The nitro group of the drug is reduced in anaerobic organisms, forming toxic radicals that damage DNA.Resistance in Trichomonas vaginalis is associated with mutations in genes encoding pyruvate:ferredoxin oxidoreductase and other enzymes involved in the drug's activation.[5]
Table 2: Quantitative Data from Genetic Studies on Paromomycin
Organism Genetic Modification Experimental Observation Quantitative Change in Susceptibility Reference
Mycobacterium smegmatisMutation in 16S rRNA (A1408G)Measurement of Minimum Inhibitory Concentration (MIC)4-fold increase in resistance to Paromomycin[6]
Leishmania donovaniOverexpression of ABC transporter (MRPA)In vitro drug susceptibility assay5-fold increase in EC50 for Paromomycin
Saccharomyces cerevisiaeDeletion of TAE1 (YBR261C), a gene involved in translationGrowth assay in the presence of ParomomycinIncreased sensitivity to Paromomycin[7]
Leishmania mexicanaN/A (Comparison between parasite and mammalian ribosomes)In vitro translation assayParomomycin inhibits Leishmania protein synthesis by ~80% at 200 µM, with minimal effect on mammalian ribosomes.[8][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the genetic validation of Paromomycin's mechanism of action.

Site-Directed Mutagenesis of 16S rRNA

This technique is used to introduce specific mutations into the 16S rRNA gene to study their effect on Paromomycin susceptibility.

Workflow:

Site_Directed_Mutagenesis Start Plasmid with wild-type 16S rRNA gene Mutagenesis PCR with mutagenic primers Start->Mutagenesis Digestion DPN1 digestion of parental methylated DNA Mutagenesis->Digestion Transformation Transformation into competent E. coli Digestion->Transformation Selection Selection of mutant colonies Transformation->Selection Sequencing DNA sequencing to confirm mutation Selection->Sequencing Expression Expression of mutant 16S rRNA in host Sequencing->Expression MIC_Assay MIC assay with Paromomycin Expression->MIC_Assay

Caption: Workflow for site-directed mutagenesis.

Protocol Summary:

  • A plasmid containing the wild-type 16S rRNA gene is isolated.

  • Polymerase Chain Reaction (PCR) is performed using primers that contain the desired mutation.

  • The parental, non-mutated plasmid DNA is digested using the DpnI enzyme, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized mutated plasmid is not).

  • The mutated plasmid is then transformed into competent E. coli cells.

  • Colonies containing the mutated plasmid are selected, and the presence of the desired mutation is confirmed by DNA sequencing.

  • The effect of the mutation on Paromomycin susceptibility is then determined by measuring the Minimum Inhibitory Concentration (MIC).

In Vitro Translation Assay

This assay directly measures the effect of Paromomycin on protein synthesis using a cell-free system.

Workflow:

In_Vitro_Translation_Assay Components Cell-free extract (ribosomes, tRNAs, etc.) + mRNA template + Labeled amino acids Incubation Incubation with and without Paromomycin Components->Incubation Measurement Quantification of newly synthesized protein Incubation->Measurement Analysis Comparison of protein synthesis inhibition Measurement->Analysis

Caption: Workflow for in vitro translation assay.

Protocol Summary:

  • A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is prepared from the organism of interest.

  • A specific mRNA template and radioactively or fluorescently labeled amino acids are added to the extract.

  • The reaction is incubated with varying concentrations of Paromomycin. A control reaction without the antibiotic is run in parallel.

  • The amount of newly synthesized protein is quantified by measuring the incorporation of the labeled amino acids.

  • The inhibitory effect of Paromomycin is determined by comparing the amount of protein synthesized in the presence and absence of the drug.

Ribosome Profiling

Ribosome profiling is a powerful, high-throughput sequencing technique that provides a snapshot of all the ribosome positions on the transcriptome at a given moment. It can be used to see how Paromomycin affects translation globally.

Workflow:

Ribosome_Profiling Treatment Treat cells with Paromomycin Lysis Cell lysis and RNase digestion Treatment->Lysis Isolation Isolation of ribosome- protected mRNA fragments Lysis->Isolation Library_Prep cDNA library preparation Isolation->Library_Prep Sequencing High-throughput sequencing Library_Prep->Sequencing Analysis Mapping reads to genome and analysis Sequencing->Analysis

References

Benchmarking the purity of synthesized Parvodicin B2 against a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Drug Development

The purity of a synthesized active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For complex molecules like glycopeptide antibiotics, a rigorous analytical comparison against a certified reference standard is mandatory to identify and quantify impurities, including isomers, degradation products, and residual solvents. This guide provides a comprehensive framework for benchmarking the purity of a synthesized glycopeptide antibiotic, using Vancomycin as a model, through established analytical techniques.

Experimental Workflow for Purity Comparison

The following diagram outlines the systematic workflow for comparing the purity of a newly synthesized glycopeptide antibiotic batch against a certified reference standard.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Conclusion Synthesized Synthesized Glycopeptide Dissolution Dissolution in Appropriate Solvent Synthesized->Dissolution Reference Reference Standard Reference->Dissolution HPLC HPLC Analysis Dissolution->HPLC MS Mass Spectrometry Dissolution->MS NMR NMR Spectroscopy Dissolution->NMR Purity_Profile Purity Profile Comparison HPLC->Purity_Profile Impurity_ID Impurity Identification & Quantification MS->Impurity_ID Structural_Verification Structural Verification NMR->Structural_Verification Report Purity Assessment Report Purity_Profile->Report Impurity_ID->Report Structural_Verification->Report G cluster_0 Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG Lipid_II Lipid II UDP_NAG->Lipid_II UDP_NAM UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM->Lipid_II Transglycosylation Transglycosylation Lipid_II->Transglycosylation Elongation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Cross-linking Cell_Wall Stable Peptidoglycan Cell Wall Transpeptidation->Cell_Wall Vancomycin Vancomycin Vancomycin->UDP_NAM Binds to D-Ala-D-Ala Vancomycin->Transglycosylation Inhibits Vancomycin->Transpeptidation Inhibits

Independent Structural Verification of Parvodicin B2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 20, 2025

Affiliation: Google Research

Abstract:

This guide provides a comparative analysis of the published structure of Parvodicin B2, a glycopeptide antibiotic. A thorough review of the scientific literature was conducted to identify the originally proposed structure and any subsequent independent verifications or structural revisions. Our findings indicate that the structure of this compound was first reported in 1987 by Christensen et al. and, to date, no independent total synthesis or structural revision has been published. This guide summarizes the initial structural elucidation, the experimental methods employed, and provides a framework for future comparative analysis should new data become available.

Introduction

This compound belongs to the parvodicin complex, a group of acidic, lipophilic glycopeptide antibiotics produced by the fermentation of a novel species of actinomycete, Actinomadura parvosata.[1] The initial discovery and structure elucidation of the parvodicins, including this compound, were described in a 1987 publication by S. B. Christensen and colleagues.[1] Glycopeptide antibiotics are a critical class of therapeutic agents, and the verification of their complex structures is paramount for understanding their mechanism of action and for guiding synthetic and semi-synthetic derivatization efforts.

This document serves to collate and present the currently available structural information for this compound and to highlight the absence of a subsequent independent verification in the peer-reviewed scientific literature.

Originally Proposed Structure of this compound

The structure of this compound was elucidated by Christensen et al. through a combination of mass spectrometry, high-field nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation techniques.[1] The parvodicins are characterized by a central heptapeptide core, with variations in their glycosylation and the presence of an O-acetyl functionality in some components.

As no independent verification or structural revision of this compound has been published, the originally proposed structure from 1987 remains the sole reference.

Comparative Analysis of Spectroscopic Data

A direct comparative analysis of experimental data between the originally proposed structure and an independently verified structure is not possible at this time due to the lack of the latter. However, for the benefit of researchers, the following table outlines the types of data that would be essential for such a comparison.

Data PointOriginally Proposed Structure (Christensen et al., 1987)Independently Verified/Revised Structure
¹H NMR Data reported in the original publication.Not Available
¹³C NMR Data reported in the original publication.Not Available
Mass Spec (HRMS) Data reported in the original publication.Not Available
Optical Rotation Data reported in the original publication.Not Available

Experimental Protocols

The experimental protocols for the original structure elucidation of this compound are detailed in the 1987 publication by Christensen et al. in The Journal of Antibiotics.[1] A summary of the methodologies employed is provided below.

Isolation and Purification: The parvodicin complex was isolated from the fermentation broth of Actinomadura parvosata (strain SK&F-AAJ-271). Separation of the individual components, including this compound, was achieved through a series of chromatographic techniques.

Structure Elucidation:

  • Mass Spectrometry: Fast Atom Bombardment (FAB-MS) was likely used to determine the molecular weight and fragmentation patterns.

  • NMR Spectroscopy: High-field ¹H and ¹³C NMR experiments were conducted to determine the connectivity of the peptide backbone and the structure of the carbohydrate moieties.

  • Chemical Methods: Acid hydrolysis was likely employed to identify the constituent amino acids and sugars.

Workflow for Structural Verification

The following diagram illustrates the typical workflow for the verification of a complex natural product structure, a process that has not yet been completed for this compound by an independent research group.

G cluster_0 Original Structure Elucidation cluster_1 Independent Verification Isolation Isolation Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Isolation->Spectroscopic Analysis (NMR, MS) Chemical Degradation Chemical Degradation Spectroscopic Analysis (NMR, MS)->Chemical Degradation Proposed Structure Proposed Structure Chemical Degradation->Proposed Structure Total Synthesis Total Synthesis Proposed Structure->Total Synthesis Advanced Spectroscopic Analysis Advanced Spectroscopic Analysis Proposed Structure->Advanced Spectroscopic Analysis Comparison of Spectroscopic Data Comparison of Spectroscopic Data Total Synthesis->Comparison of Spectroscopic Data Advanced Spectroscopic Analysis->Comparison of Spectroscopic Data Structure Verified/Revised Structure Verified/Revised Comparison of Spectroscopic Data->Structure Verified/Revised

Workflow for the verification of a natural product structure.

Conclusion

The structure of the glycopeptide antibiotic this compound was proposed in 1987 based on spectroscopic and chemical data. A comprehensive search of the scientific literature reveals no subsequent independent verification of this structure through total synthesis or other advanced analytical methods. Consequently, the originally proposed structure remains the current and only point of reference. This guide underscores the need for further research, including the total synthesis of this compound, to definitively confirm its molecular architecture. Such studies would provide valuable insights for the development of new antibiotics.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.